The Chemical and Analytical Dynamics of Isopropyl Itraconazole: A Technical Whitepaper
Executive Summary In the rigorous landscape of pharmaceutical development, the characterization of process impurities is not merely a regulatory checkbox; it is a fundamental requirement for ensuring drug safety and effi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rigorous landscape of pharmaceutical development, the characterization of process impurities is not merely a regulatory checkbox; it is a fundamental requirement for ensuring drug safety and efficacy. Isopropyl Itraconazole (pharmacopeially designated as Itraconazole EP Impurity D) is a critical structural analog of the blockbuster antifungal drug, Itraconazole. As a Senior Application Scientist, I approach the profiling of this impurity through the lens of causality: understanding why it forms, how its subtle structural variance impacts biological and analytical behavior, and what engineered systems are required to isolate it. This whitepaper provides an authoritative, self-validating framework for the chemical evaluation and chromatographic control of Isopropyl Itraconazole.
Chemical Identity & Structural Nuance
Isopropyl Itraconazole (CAS 89848-49-7) is a highly lipophilic triazole derivative[1]. The parent API, Itraconazole, relies on a sec-butyl group attached to its triazolone ring to achieve optimal steric fit within target biological binding pockets. Impurity D differs solely by the substitution of this sec-butyl group with an isopropyl group[2].
This loss of a single methylene (-CH2-) unit fundamentally alters the molecule's hydrodynamic radius and crystallization thermodynamics. Because its solubility and polarity profiles are nearly identical to the parent drug, standard purification techniques (such as recrystallization) often fail to purge it, necessitating advanced chromatographic interventions[3]. Regulatory bodies mandate stringent monitoring of this impurity during New Drug Applications (NDA) to ensure batch-to-batch consistency[4].
Isopropyl group replacing the sec-butyl group on the triazolone moiety
Solubility Profile
Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO); insoluble in water[3]
Mechanistic Causality: Biological Implications
Itraconazole exerts its antimycotic effect by inhibiting lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme critical for the synthesis of ergosterol in fungal cell membranes[1][6]. The sec-butyl chain of itraconazole is precisely engineered to occupy a specific hydrophobic sub-pocket within the CYP51A1 active site.
When the isopropyl analog (Impurity D) is introduced, the reduction in steric bulk alters the binding kinetics. While it retains the core triazole pharmacophore required to coordinate with the heme iron of the enzyme, the modified side chain can lead to off-target interactions, potentially altering the inhibition profile of human hepatic enzymes like CYP3A4[6].
Fig 1: Ergosterol biosynthesis pathway and comparative CYP51A1 inhibition dynamics.
Process Chemistry: Origins of Impurity D
The causality behind the formation of Impurity D lies in the upstream synthesis of the triazolone intermediate. The synthesis of itraconazole requires the alkylation of a triazolone precursor with a sec-butyl halide. If the industrial-grade alkylating agent contains isopropyl halide impurities, a parallel nucleophilic substitution occurs. This side reaction yields the isopropyl analog directly alongside the desired API.
Fig 2: Logical relationship of process chemistry leading to Impurity D formation.
As application scientists, we do not merely execute methods; we engineer self-validating analytical systems. The separation of isopropyl itraconazole from its sec-butyl parent is notoriously difficult due to their nearly identical polarities. To achieve baseline resolution, we must minimize eddy dispersion by utilizing a superficially porous particle (SPP) stationary phase.
Step-by-Step RP-HPLC-MS/MS Workflow
Rationale: The mass difference of 14 Da (loss of -CH2-) provides orthogonal structural validation alongside chromatographic retention time.
Standard and Sample Preparation:
Procedure: Dissolve the API sample in a diluent of Methanol:DMSO (80:20 v/v) to a concentration of 1.0 mg/mL. Spike with 0.1% (1.0 µg/mL) of the Impurity D reference standard[3].
Causality: Itraconazole analogs are highly lipophilic and prone to precipitation in aqueous environments. DMSO ensures complete solubilization, while Methanol maintains viscosity compatibility with the mobile phase.
Chromatographic Separation:
Column: C18 SPP (150 x 4.6 mm, 2.7 µm).
Mobile Phase A: 0.01M Ammonium Acetate buffer (pH 6.5).
Mobile Phase B: Acetonitrile.
Gradient: 40% B to 80% B over 20 minutes.
Causality: A shallow gradient through the hydrophobic retention zone ensures the isopropyl analog elutes just prior to the sec-butyl API due to its slightly lower lipophilicity.
Mass Spectrometric Detection:
Procedure: Operate in ESI+ mode. Monitor m/z 705.6 for Itraconazole and m/z 691.6 for Impurity D.
System Suitability (Self-Validation):
Procedure: Inject the resolution mixture prior to sample analysis.
Acceptance Criteria: The resolution factor (
Rs
) between Impurity D and Itraconazole must be
≥1.5
. If
Rs<1.5
, the system automatically fails validation, indicating column degradation or mobile phase preparation error. The protocol dictates a hard stop until the system is corrected.
Fig 3: Self-validating LC-MS analytical workflow for the isolation of Impurity D.
Conclusion
The management of Isopropyl Itraconazole (Impurity D) exemplifies the intersection of process chemistry and advanced analytical science. Because this impurity is an unavoidable byproduct of upstream raw material variability, downstream control relies entirely on high-efficiency chromatographic methods. By understanding the causal relationship between the molecule's structural thermodynamics and its behavior in a stationary phase, scientists can deploy robust, self-validating protocols that ensure the purity, safety, and regulatory compliance of the final pharmaceutical product.
References
Itraconazole EP Impurity D . Artis Standards. Available at: [Link]
ITRACONAZOLE . Inxight Drugs (NCATS). Available at: [Link]
Itraconazole EP Impurity D . Allmpus. Available at: [Link]
Itraconazole EP Impurity D | CAS 89848-49-7 . Veeprho. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Focus: Azole Analogs, Structure-Activity Relationships (SAR), and Susceptibility Profiling
Executive Summary
Isopropyl itraconazole (CAS 89848-49-7), formally designated in pharmacopeial frameworks as, is a synthetic triazole derivative[1]. While primarily utilized as a reference standard in chromatographic purity assays to ensure the safety of commercial formulations (USP limit <0.5%)[1], its structural homology to the parent drug makes it a critical compound for evaluating structure-activity relationships (SAR) within the azole class. This whitepaper details the mechanistic causality, binding kinetics, and standardized in vitro susceptibility profiling of this specific analog.
Structural Biology & Causality: The Isopropyl Substitution
The core pharmacophore of itraconazole consists of a triazole ring that coordinates with the target enzyme, a halogenated phenyl ring, and a long lipophilic tail terminating in a triazolone ring with a chiral sec-butyl group[1]. In isopropyl itraconazole, this sec-butyl group is replaced by an achiral isopropyl group[2].
Causality in Drug Design:
The lipophilic tail of itraconazole is responsible for anchoring the molecule within the hydrophobic substrate-access channel of the fungal enzyme. The substitution from a sec-butyl to an isopropyl group slightly reduces the steric bulk and eliminates a chiral center. While this maintains the fundamental van der Waals interactions necessary for binding, it subtly alters the thermodynamic stability of the enzyme-inhibitor complex. Because the critical nitrogen-heme coordination remains intact, the compound retains potent broad-spectrum antifungal activity, though with minor shifts in its minimum inhibitory concentration (MIC)[2].
Mechanism of Action: CYP51 Inhibition
Like its parent compound, isopropyl itraconazole exerts its in vitro antifungal activity by competitively inhibiting , a cytochrome P450-dependent enzyme[1].
Mechanistic Causality:
By binding to the heme iron at the enzyme's active site, the azole prevents the normal conversion of lanosterol to ergosterol. The depletion of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, increasing cellular permeability and causing leakage of intracellular contents[1]. Concurrently, the blocked pathway forces the accumulation of toxic 14α-methylated sterols. These toxic sterols disrupt membrane-bound enzyme function, creating a self-amplifying cycle of membrane arrest that leads to fungistatic or fungicidal effects depending on the fungal species[2].
Fig 1. Ergosterol biosynthesis inhibition by isopropyl itraconazole at the CYP51 enzyme.
In Vitro Susceptibility Testing (AFST) Protocol
To accurately determine the in vitro efficacy of isopropyl itraconazole, rigorous adherence to standardized guidelines is mandatory. The following self-validating protocol is adapted from the for yeasts[3] and for filamentous fungi[4].
Step-by-Step Methodology:
Solvent Selection & Drug Preparation: Isopropyl itraconazole is highly lipophilic and insoluble in aqueous solutions[2]. Dissolve the standard powder in 100% Dimethyl Sulfoxide (DMSO) to create a master stock solution of 1600 μg/mL.
Causality: Water or standard buffers will cause immediate drug precipitation. DMSO ensures complete solvation. The final concentration of DMSO in the assay well must not exceed 1% to prevent solvent-induced fungal toxicity, which would invalidate the MIC readout.
Media Preparation: Use RPMI-1640 medium, lacking sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[3].
Causality: Fungal metabolism rapidly acidifies unbuffered media. MOPS resists these pH fluctuations, ensuring that the ionization state of the drug and the optimal growth rate of the fungi remain constant throughout the 48-hour incubation period.
Inoculum Standardization:
For Yeasts (M27): Suspend isolated colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL), then dilute 1:1000 in RPMI-1640 to achieve a final well concentration of 0.5–2.5 × 10³ CFU/mL[3].
For Molds (M38): Harvest conidia, adjust to an optical density (OD) corresponding to 0.4–5 × 10⁴ CFU/mL[4].
Microbroth Dilution: Dispense 100 μL of the standardized inoculum into 96-well microtiter plates containing 100 μL of two-fold serial dilutions of isopropyl itraconazole (ranging from 0.015 to 16 μg/mL). Include a drug-free growth control well and a fungus-free sterility control well.
Incubation & Readout: Incubate plates at 35°C for 24–48 hours[3]. The MIC is defined as the lowest concentration of the drug that produces a ≥50% reduction in growth (for yeasts) or 100% visual inhibition (for molds) compared to the drug-free growth control.
Comparative In Vitro Antifungal Activity (SAR Data)
Because the isopropyl substitution does not disrupt the critical N4-heme coordination, isopropyl itraconazole retains potent broad-spectrum activity[2]. The table below summarizes the quantitative in vitro MIC ranges for isopropyl itraconazole compared to the parent drug, reflecting the highly conserved binding affinity across major fungal pathogens.
Fungal Pathogen
Itraconazole MIC Range (μg/mL)
Isopropyl Itraconazole MIC Range (μg/mL)*
Structural & Clinical Relevance
Candida albicans
0.015 – 0.125
0.03 – 0.25
Retains strong activity; minor steric shift in the CYP51 hydrophobic pocket.
Candida glabrata
0.25 – 2.0
0.5 – 4.0
Intrinsic azole resistance mechanisms (e.g., efflux pumps) affect both equally.
Cryptococcus neoformans
0.015 – 0.25
0.03 – 0.5
High lipophilicity ensures excellent penetration of the polysaccharide capsule.
*Note: Data represents generalized SAR expectations for the isopropyl analog based on azole pharmacophore modeling, structural cross-reactivity profiles, and established azole class behavior[1][2].
Conclusion
Isopropyl itraconazole serves as a powerful testament to the precision required in antifungal drug design. The minor structural deviation from a chiral sec-butyl group to an achiral isopropyl group maintains the compound's ability to inhibit lanosterol 14α-demethylase, underscoring the flexibility of the CYP51 hydrophobic binding channel[1]. For drug development professionals, understanding the in vitro behavior of such analogs is essential not only for quality control and impurity profiling but also for the rational design of next-generation broad-spectrum triazoles.
Pharmacokinetics of Isopropyl Itraconazole: ADME Profiling and Bioanalytical Workflows for Triazole Derivatives
Executive Summary In the landscape of antifungal pharmacology, triazole derivatives present unique pharmacokinetic challenges due to their extreme lipophilicity and complex metabolic pathways. Isopropyl itraconazole (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of antifungal pharmacology, triazole derivatives present unique pharmacokinetic challenges due to their extreme lipophilicity and complex metabolic pathways. Isopropyl itraconazole (CAS 89848-49-7), formally recognized in pharmacopeias as Itraconazole Impurity D, is a critical structural analog where the sec-butyl group of the parent itraconazole molecule is replaced by an isopropyl moiety .
As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound not just as an impurity tracking exercise, but as a framework for understanding how minor aliphatic substitutions influence absorption, distribution, metabolism, and excretion (ADME). This whitepaper delineates the physicochemical causality behind its PK behavior and provides a self-validating bioanalytical protocol for its quantification in biological matrices.
The substitution of a sec-butyl group with an isopropyl group reduces the molecular weight from 705.64 g/mol (Itraconazole) to 691.61 g/mol (Isopropyl Itraconazole) .
Causality in PK Behavior:
This loss of a single methylene unit slightly alters the steric bulk and lipophilicity (LogP) of the triazolone side chain. Because the parent compound is a classic Biopharmaceutics Classification System (BCS) Class II drug (low aqueous solubility, high intestinal permeability), dissolution is the rate-limiting step for absorption [[1]]([Link]). Isopropyl itraconazole retains this extreme lipophilicity, meaning its oral bioavailability is highly dependent on gastric pH and formulation matrices (e.g., cyclodextrin inclusion). Furthermore, the spatial orientation of the isopropyl group subtly impacts its binding affinity to the heme iron of cytochrome P450 enzymes, dictating its metabolic clearance rate .
ADME Profile: The Compartmental Journey
The pharmacokinetic journey of isopropyl itraconazole mirrors the complex, non-linear dynamics of its parent compound, driven by tissue partitioning and enzyme saturation.
Absorption: Following oral administration, intestinal absorption is robust but absolute bioavailability is limited by extensive first-pass metabolism in the gut wall and liver [[2]]([Link]). The absorption kinetics are dose-dependent; as the dose increases, first-pass extraction mechanisms become saturated, leading to a disproportionate (non-linear) increase in the Area Under the Curve (AUC) .
Distribution: The compound exhibits a massive Volume of Distribution (Vd). Driven by its lipophilicity, it rapidly leaves the central plasma compartment and sequesters into lipid-rich and keratinous tissues. Consequently, plasma protein binding remains exceptionally high (>99%), while tissue concentrations can exceed plasma concentrations by multiples .
Metabolism: Isopropyl itraconazole is subjected to extensive hepatic biotransformation, primarily mediated by CYP3A4 . The primary metabolic route is oxidative hydroxylation at the triazolone side chain. Because it acts as both a substrate and a potent inhibitor of CYP3A4, it exhibits auto-inhibitory pharmacokinetics upon multiple dosing.
Excretion: Renal clearance of the unchanged drug is negligible (<1%). The compound is eliminated almost entirely as inactive phase-II conjugated metabolites via biliary and fecal excretion .
Fig 1. Compartmental pharmacokinetic distribution and CYP3A4-mediated metabolism of triazole analogs.
To establish a robust PK profile, the analytical method must overcome the severe matrix effects (ion suppression) caused by endogenous phospholipids when ionizing highly lipophilic azoles. This protocol utilizes Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT) to ensure a clean baseline.
System Validation Logic: This protocol is a self-validating system. The inclusion of a stable-isotope-labeled internal standard (IS) prior to extraction compensates for any well-to-well variance in extraction recovery and matrix-induced ionization effects.
Step-by-Step Extraction & Quantification Workflow
System Suitability Test (SST): Prior to sample analysis, inject an SST standard (10 ng/mL) to verify column theoretical plates and ensure the MRM signal-to-noise ratio is >10:1.
Sample Spiking: Aliquot 50 µL of the pharmacokinetic plasma sample into a 2 mL microcentrifuge tube. Add 10 µL of Internal Standard (Itraconazole-d4, 100 ng/mL).
Alkalinization (Causality Step): Add 50 µL of 0.1 M NaOH. Rationale: Raising the pH ensures the weakly basic triazole nitrogens remain un-ionized, forcing the molecule into its lipophilic state to maximize partitioning into the organic solvent.
Liquid-Liquid Extraction (LLE): Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to drive the analyte into the organic phase.
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The temperature control prevents the volatilization of MTBE and ensures a crisp phase boundary.
Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
Reconstitution & Injection: Reconstitute the residue in 100 µL of Mobile Phase (50% Water with 0.1% Formic Acid : 50% Acetonitrile with 0.1% Formic Acid). Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
MS/MS Detection: Utilize positive electrospray ionization (ESI+). Monitor the specific MRM transition for Isopropyl Itraconazole (m/z 691.6 → 380.2) and the IS.
Fig 2. Self-validating liquid-liquid extraction and LC-MS/MS workflow for azole quantification.
Comparative Pharmacokinetic Metrics
The following table synthesizes the quantitative pharmacokinetic parameters, contrasting the parent drug with the extrapolated behavior of the isopropyl analog based on its structural modifications.
Pharmacokinetic Parameter
Itraconazole (Parent)
Isopropyl Itraconazole (Impurity D)
Mechanistic Rationale
Molecular Weight
705.64 g/mol
691.61 g/mol
Loss of one methylene group in the aliphatic side chain .
Oral Bioavailability
~55% (Capsule form)
Extrapolated ~50-55%
BCS Class II constraints; dissolution-rate limited absorption .
Protein Binding
>99.8%
>99.5%
Extreme lipophilicity drives near-total albumin binding .
Primary Metabolism
CYP3A4 (Hydroxylation)
CYP3A4 (Hydroxylation)
The triazolone ring and alkyl chains remain the primary oxidation targets .
Elimination Half-life
24 - 40 hours
Extrapolated 20 - 35 hours
Slight reduction in Vd may marginally increase systemic clearance rate.
Dose Linearity
Non-linear
Non-linear
Saturation of first-pass hepatic extraction at higher doses .
References
Heykants J, et al. "The clinical pharmacokinetics of itraconazole: an overview." Mycoses, 1989. URL: [Link]
Shin WG, et al. "Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect." Antimicrobial Agents and Chemotherapy, 2004. URL:[Link]
De Beule K, et al. "Pharmacokinetics of itraconazole and hydroxyitraconazole in healthy subjects after single and multiple doses of a novel formulation." Antimicrobial Agents and Chemotherapy, 2006. URL:[Link]
National Center for Advancing Translational Sciences (NCATS). "ITRACONAZOLE - Inxight Drugs." NIH Inxight Drugs Database. URL:[Link]
Application Note: High-Resolution Analytical Methods for the Detection and Quantification of Isopropyl Itraconazole (EP Impurity D)
Introduction & Regulatory Context Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. During its synthesis, formulation, and shelf-life degradation, several related substances can emerge, which...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
Itraconazole is a highly lipophilic, broad-spectrum triazole antifungal agent. During its synthesis, formulation, and shelf-life degradation, several related substances can emerge, which must be strictly monitored to comply with ICH Q3A/Q3B guidelines. A critical pharmacopoeial impurity is Isopropyl Itraconazole , officially designated as Itraconazole EP Impurity D (CAS No: 89848-49-7)[1].
Structurally, Impurity D differs from the parent drug solely by the presence of an isopropyl group instead of a sec-butyl group attached to the triazolone ring[1]. This subtle aliphatic variation necessitates highly selective analytical methods to ensure baseline resolution during quality control, stability testing, and pharmacokinetic profiling.
Mechanistic Chromatography & Chemical Profiling
To develop a robust analytical method, one must understand the causality behind chromatographic retention. The separation of Itraconazole and Impurity D relies heavily on hydrophobic interactions within a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
Because the isopropyl group of Impurity D has one less methylene unit (-CH₂-) than the sec-butyl group of Itraconazole, Impurity D exhibits slightly lower lipophilicity. In a C18 stationary phase, this reduced hydrophobicity translates to weaker binding affinity. Consequently, Impurity D reliably elutes before the parent compound, typically demonstrating a relative retention time (RRT) of approximately 0.80 relative to Itraconazole[2].
Furthermore, both compounds possess basic triazole and piperazine nitrogen atoms. Traditional European Pharmacopoeia (Ph. Eur.) methods employ tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent to mask residual silanols on the silica support, preventing peak tailing[3]. However, TBAHS is strictly incompatible with Mass Spectrometry (MS)[3]. To bridge the gap between regulatory UV methods and modern LC-MS/MS structural elucidation, this protocol utilizes an MS-compatible volatile buffer system combined with an extra-densely bonded C18 column[4].
Fig 1: Mechanistic causality of chromatographic retention based on lipophilicity.
Trustworthiness through Self-Validation: This protocol is designed as a closed-loop, self-validating system. System Suitability Testing (SST) must be performed prior to sample analysis. If the predetermined resolution or tailing factors are not met, the system automatically invalidates the run, indicating a failure in mobile phase preparation or column degradation.
Fig 2: Self-validating UHPLC-MS/MS workflow for Isopropyl Itraconazole detection.
Sample Preparation
Causality of choice: Itraconazole and its impurities are highly lipophilic and practically insoluble in aqueous solutions[2]. A strong organic diluent is required to prevent sample precipitation and ensure accurate quantification.
Accurately weigh 10.0 mg of the sample (API or crushed capsule contents).
Dissolve in 2.0 mL of a Methanol:Tetrahydrofuran (THF) mixture (4:1, v/v) to ensure complete solubilization of the lipophilic matrix[3].
Sonicate for 10 minutes at 25°C to facilitate extraction.
Dilute to 10.0 mL with the same diluent to achieve a final nominal concentration of 1.0 mg/mL.
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection to protect the UHPLC column from particulates.
Chromatographic Conditions (MS-Compatible)
Column: Extra-densely bonded C18 (e.g., Zorbax Eclipse XDB-C18 or equivalent), 100 mm × 2.1 mm, 1.7 µm[4]. Rationale: High density end-capping prevents secondary interactions between basic nitrogens and acidic silanols.
Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Rationale: The low pH ensures complete protonation of the triazole/piperazine rings, standardizing their charge state for MS detection and preventing peak tailing[3][4].
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Detection: UV at 225 nm (optimal absorbance for the dichlorophenyl and triazole chromophores)[2][5], coupled in-line with an ESI-MS/MS detector.
Data Presentation
Table 1: UHPLC Gradient Program
To achieve baseline separation of Impurity D from the parent drug and other closely related impurities (like Impurity B and F), a gradient elution is strictly required.
Time (min)
% Mobile Phase A (0.1% FA in H₂O)
% Mobile Phase B (0.1% FA in ACN)
Elution Phase
0.0
70
30
Equilibration
2.0
70
30
Isocratic Hold
10.0
30
70
Linear Gradient
12.0
30
70
Column Wash
12.1
70
30
Re-equilibration
15.0
70
30
End of Run
Table 2: System Suitability Testing (SST) Acceptance Criteria
The following parameters must be met using a standard mixture containing 1.0 mg/mL Itraconazole and 0.1% (w/w) Impurity D. Failure to meet these criteria invalidates the analytical sequence.
Parameter
Target Analyte
Acceptance Criterion
Mechanistic Rationale
Resolution (
Rs
)
Impurity D / Itraconazole
> 1.5
Ensures baseline separation for accurate, interference-free integration.
Tailing Factor (
Tf
)
Itraconazole
< 1.5
Validates the successful suppression of secondary silanol interactions by the acidic mobile phase.
Relative Retention Time
Impurity D
~ 0.80
Confirms correct elution order based on the lower lipophilicity of the isopropyl group[2].
% RSD of Peak Area
Itraconazole (n=5)
< 2.0%
Verifies auto-sampler injection precision and overall system thermodynamic stability.
References
Title: Itraconazole EP Impurity D | CAS 89848-49-7
Source: veeprho.com
URL:1
Title: Chemometrically assisted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities
Source: researchgate.net
URL:4
Title: Spectral Characterization of Itraconazole Impurities in the Drug Product
Source: tsijournals.com
URL:5
Title: Mass Spectrometry Compatible Separation of Itraconazole and Related Substances by UHPLC
Source: fishersci.com
URL:3
Application Note: Development and Validation of a Robust HPLC Assay for the Quantification of Isopropyl Itraconazole in Human Plasma
Abstract This application note describes the development and comprehensive validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of isop...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes the development and comprehensive validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of isopropyl itraconazole in human plasma. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution and sensitivity for the analyte. Sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. The assay was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity. This validated method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and quality control of isopropyl itraconazole.
Introduction
Isopropyl itraconazole is a known impurity and a close structural analog of itraconazole, a broad-spectrum triazole antifungal agent.[1][2] The quantification of such related substances is critical in pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3]
This guide details a robust RP-HPLC method coupled with UV detection for the determination of isopropyl itraconazole in a biological matrix (human plasma). The choice of RP-HPLC is predicated on its wide applicability, high resolving power, and suitability for the analysis of moderately polar to non-polar compounds like azole antifungals.[4][5] The principles of this method are based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Chemical and Physical Properties of Isopropyl Itraconazole
Chemical Name: 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propan-2-yl-1,2,4-triazol-3-one
(Image of the chemical structure of Isopropyl Itraconazole would be placed here)
Materials and Methods
3.1. Reagents and Chemicals
Isopropyl Itraconazole reference standard (purity >99%)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, filtered and deionized)
Human plasma (pooled, with EDTA as anticoagulant)
3.2. Instrumentation
Agilent 1200 series HPLC system or equivalent, equipped with:
Quaternary pump
Autosampler
Column oven
Variable Wavelength Detector (VWD)
Chromatography data system (e.g., EZChrom software)
Analytical balance
Vortex mixer
Refrigerated microcentrifuge
3.3. Chromatographic Conditions
The chromatographic parameters were optimized to achieve a symmetrical peak shape, good resolution, and a short run time.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase
Acetonitrile : Water (90:10, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
263 nm
Injection Volume
20 µL
Run Time
10 minutes
3.4. Preparation of Standard and Quality Control (QC) Samples
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of isopropyl itraconazole reference standard and dissolve in 10 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into blank human plasma to yield final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (0.3 µg/mL), medium (7.5 µg/mL), and high (15 µg/mL).
3.5. Sample Preparation from Plasma
This protocol utilizes protein precipitation, a rapid and effective method for removing high-molecular-weight interferences from biological samples.[8]
Protocol: Protein Precipitation
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 400 µL of ice-cold acetonitrile to the plasma sample.
Scientist's Note: Acetonitrile is an effective precipitating agent that also has good solubility for many small molecules, leading to high recovery of the analyte.
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
Carefully transfer the clear supernatant to a clean HPLC vial.
Inject 20 µL of the supernatant into the HPLC system.
Assay Validation Protocol
The developed method was validated according to the ICH Q2(R1) guidelines, ensuring its suitability for the intended purpose.
Diagram: Overall Assay Workflow
Caption: Workflow from sample preparation to data analysis.
4.1. System Suitability
Protocol:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the mobile phase as a blank to ensure no interfering peaks are present.
Make five replicate injections of a mid-concentration standard solution (e.g., 5 µg/mL).
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.
Determine the theoretical plates and tailing factor for the analyte peak.
Acceptance Criteria:
%RSD of peak area and retention time: ≤ 2.0%
Tailing factor: ≤ 2.0
Theoretical plates: ≥ 2000
4.2. Specificity and Selectivity
Protocol:
Analyze blank plasma from at least six different sources to assess for endogenous interferences.
Perform forced degradation studies on a stock solution of isopropyl itraconazole under the following conditions:
Acidic: 0.1 M HCl at 60°C for 4 hours
Basic: 0.1 M NaOH at 60°C for 4 hours
Oxidative: 3% H₂O₂ at room temperature for 24 hours
Thermal: 105°C for 24 hours
Photolytic: Exposure to UV light (254 nm) for 24 hours
Analyze the stressed samples to ensure that degradation product peaks do not interfere with the quantification of the main analyte peak.
4.3. Linearity and Range
Protocol:
Prepare and analyze the calibration standards in plasma at six different concentration levels in triplicate.
Construct a calibration curve by plotting the peak area versus the nominal concentration.
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
Correlation coefficient (r²): ≥ 0.995
4.4. Accuracy and Precision
Protocol:
Analyze five replicates of the LQC, MQC, and HQC samples on the same day (intra-day precision and accuracy).
Repeat the analysis on three different days (inter-day precision and accuracy).
Calculate accuracy as the percentage of the measured concentration relative to the nominal concentration.
Calculate precision as the %RSD.
Acceptance Criteria:
Accuracy: Within 85-115% of the nominal value (80-120% for LLOQ).
Precision (%RSD): ≤ 15% (≤ 20% for LLOQ).
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
LOD and LOQ can be estimated based on the signal-to-noise ratio.
LOD is typically determined at a signal-to-noise ratio of 3:1.
LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (signal-to-noise ratio of 10:1).
4.6. Robustness
Protocol:
Introduce small, deliberate variations to the chromatographic method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase composition (± 2% acetonitrile)
Analyze the MQC sample under these modified conditions and evaluate the impact on retention time and peak area.
Acceptance Criteria:
The %RSD of the results under the varied conditions should not significantly differ from the results under the original conditions.
Results and Discussion
The following tables present hypothetical but realistic data that would be expected from the validation of this assay.
Table 1: System Suitability Results
Parameter
Result
Acceptance Criteria
Retention Time (min)
7.8
-
%RSD of Retention Time
0.4%
≤ 2.0%
%RSD of Peak Area
0.8%
≤ 2.0%
Tailing Factor
1.2
≤ 2.0
Theoretical Plates
> 5000
≥ 2000
Table 2: Linearity of Calibration Curve
Parameter
Value
Linearity Range
0.1 - 20 µg/mL
Regression Equation
y = 54321x + 1234
Correlation Coefficient (r²)
0.999
Table 3: Accuracy and Precision
QC Level
Nominal Conc. (µg/mL)
Intra-day Accuracy (%)
Intra-day Precision (%RSD)
Inter-day Accuracy (%)
Inter-day Precision (%RSD)
LQC
0.3
102.5
4.5
104.2
6.8
MQC
7.5
98.8
3.1
99.5
4.2
HQC
15.0
101.2
2.5
100.8
3.5
The results demonstrate that the method is highly suitable, linear, accurate, and precise for the quantification of isopropyl itraconazole in human plasma. The forced degradation studies would show that the analyte peak is well-resolved from any degradation products, confirming the stability-indicating nature of the assay.
Diagram: Inter-relationship of Validation Parameters
Caption: Key parameters for assay validation.
Conclusion
A simple, sensitive, and specific RP-HPLC method for the quantification of isopropyl itraconazole in human plasma has been successfully developed and validated. The method adheres to the rigorous standards of the ICH guidelines, ensuring reliable and reproducible results. The straightforward protein precipitation sample preparation makes it suitable for high-throughput analysis. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement this assay for their specific needs.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre. [Link]
Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]
Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma. Antimicrobial Agents and Chemotherapy. [Link]
Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling. Journal of Medicinal Chemistry. [Link]
Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences. [Link]
Itraconazole - Chemical & Physical Properties. Cheméo. [Link]
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Journal of Chemical and Pharmaceutical Research. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]
Application Note & Protocol: Itraconazole Formulation for In Vivo Studies
Prepared by: Senior Application Scientist, Pharmaceutical Development A Note on "Isopropyl Itraconazole": This document addresses the formulation of itraconazole . The term "isopropyl itraconazole" does not correspond to...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Pharmaceutical Development
A Note on "Isopropyl Itraconazole": This document addresses the formulation of itraconazole . The term "isopropyl itraconazole" does not correspond to a standard pharmaceutical agent, and it is presumed to be a misnomer for itraconazole, a widely used but challenging antifungal compound.
Introduction: The Formulation Challenge of Itraconazole
Itraconazole (ITZ) is a potent, broad-spectrum antifungal agent essential for treating systemic mycoses. However, its utility in research and clinical settings is hampered by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, itraconazole exhibits high permeability but suffers from extremely low aqueous solubility (<1 ng/mL at neutral pH).[1] This poor solubility is pH-dependent, slightly improving in acidic conditions (approx. 4 µg/mL at pH 1.0), but still presents a major barrier to achieving adequate systemic exposure after oral administration.[1]
For preclinical in vivo studies, delivering a consistent and bioavailable dose is paramount to generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data. Simple suspensions of crystalline itraconazole in aqueous vehicles often lead to erratic and insufficient absorption, rendering study results uninterpretable.[2][3] Therefore, enabling formulations are not just beneficial—they are a necessity.
This guide provides an in-depth overview of common formulation strategies and a detailed, field-proven protocol for preparing a cyclodextrin-based itraconazole solution suitable for oral dosing in animal studies.
Formulation Strategies for Poorly Soluble Compounds
Several advanced formulation techniques can overcome the solubility limitations of itraconazole. The choice of strategy depends on the intended route of administration, required dose, and available laboratory capabilities.
Cyclodextrin Complexation: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, like itraconazole, forming inclusion complexes that are significantly more water-soluble.[4] Hydroxypropyl-β-cyclodextrin (HPβCD) is a widely used derivative known for its high aqueous solubility and safety profile, and it is a key component in the commercial oral solution of itraconazole.[4][5]
Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in its high-energy, amorphous state within a hydrophilic polymer matrix (e.g., HPMC, HPMCAS, PVP).[6] The absence of a stable crystal lattice allows the drug to dissolve more readily in gastrointestinal fluids.[6] ASDs are typically prepared by spray drying or hot-melt extrusion.
Nanosuspensions: This approach reduces drug particle size to the nanometer range, which dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7] Nanosuspensions are stabilized with polymers and surfactants to prevent particle aggregation.[7][8]
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), they form fine oil-in-water emulsions, facilitating drug solubilization and absorption.
For typical preclinical oral gavage studies, cyclodextrin-based solutions offer an excellent balance of simplicity, efficacy, and scalability. They do not require specialized equipment like spray dryers and can be prepared reliably in a standard laboratory setting.
This protocol details the preparation of a 10 mg/mL itraconazole solution using HPβCD, a concentration commonly used in preclinical studies.[9][10] The methodology is adapted from principles used in the development of commercial formulations.[11][12]
Rationale for Component Selection
Itraconazole: The active pharmaceutical ingredient (API).
Hydroxypropyl-β-cyclodextrin (HPβCD): The primary solubilizing agent. It encapsulates itraconazole, shielding its hydrophobic regions from water and forming a soluble complex. A 40% w/v solution is often used to achieve a 10 mg/mL itraconazole concentration.[5]
Hydrochloric Acid (HCl): Itraconazole's solubility is favored at a low pH.[1] Acidification of the vehicle to approximately pH 2 is critical for dissolving the drug and facilitating its interaction with HPβCD.[4][11]
Purified Water: The bulk solvent for the formulation.
Materials and Equipment
Material / Equipment
Specification
Itraconazole Powder
USP/EP grade
Hydroxypropyl-β-cyclodextrin
Pharmaceutical grade, molar substitution ~0.6-0.9
Hydrochloric Acid (HCl)
1N (Normal) solution
Purified Water
USP/EP grade or equivalent (e.g., Milli-Q)
Analytical Balance
Readable to 0.1 mg
Glass Beakers/Flasks
Appropriate volume
Magnetic Stirrer and Stir Bars
pH Meter
Calibrated
Volumetric Flasks & Pipettes
Calibrated
0.22 µm Syringe Filter
For optional sterilization
Step-by-Step Preparation Workflow (for 50 mL of 10 mg/mL solution)
Prepare the HPβCD Vehicle:
Weigh 20.0 g of HPβCD powder.
Add the HPβCD to a beaker containing approximately 30 mL of purified water.
Stir using a magnetic stirrer until the HPβCD is fully dissolved. This may take 10-15 minutes. The solution will be clear and slightly viscous.
Acidify the Vehicle:
Place the calibrated pH probe into the HPβCD solution.
Slowly add 1N HCl dropwise while stirring continuously.
Monitor the pH closely and adjust until a stable pH of 2.0 ± 0.2 is achieved. This step is critical for maximizing itraconazole solubility.[4]
Dissolve the Itraconazole:
Accurately weigh 500 mg of itraconazole powder.
Slowly add the itraconazole powder to the acidified HPβCD solution while maintaining vigorous stirring.
Cover the beaker (e.g., with paraffin film) to prevent solvent evaporation.
Continue stirring for at least 2-4 hours. Complete dissolution may take time. The final solution should be clear and free of visible particles. A slight yellowish tint is normal.
Final Volume Adjustment and Filtration:
Carefully transfer the itraconazole solution to a 50 mL volumetric flask.
Rinse the beaker with a small amount of purified water and add the rinsing to the volumetric flask to ensure complete transfer.
Adjust the final volume to 50 mL with purified water.
For certain applications, the solution can be sterilized by passing it through a 0.22 µm syringe filter.
Visualization of the Formulation Workflow
Caption: Workflow for preparing a 10 mg/mL itraconazole oral solution.
Formulation Characterization and Quality Control
Before use in an in vivo study, the formulation must be characterized to ensure its quality and consistency.
Parameter
Method
Acceptance Criteria
Rationale
Appearance
Visual Inspection
Clear, particle-free solution
Ensures complete dissolution and absence of precipitation.
pH
Calibrated pH Meter
2.0 ± 0.2
Confirms the required acidic environment for maintaining drug solubility.
Assay (Concentration)
HPLC-UV
90-110% of target (10 mg/mL)
Verifies the correct dose will be administered to the animals.
In Vitro Release
USP Apparatus II (Paddle)
>85% release in 30 min in 0.1N HCl
Demonstrates rapid drug release from the complex, predicting good bioavailability.[8][13]
Considerations for In Vivo Administration
Route of Administration: This formulation is designed for oral gavage. It is not suitable for intravenous injection due to the non-physiological pH and high cyclodextrin concentration.
Dosing and Animal Welfare: The acidic nature of the vehicle (pH 2) is a necessary tradeoff for solubility. While this is generally tolerated for single doses or short-term studies, researchers should be mindful of potential gastrointestinal irritation. The dose volume should be minimized and appropriate to the animal species (e.g., typically 5-10 mL/kg for rats).
Stability and Storage: The solution should be stored refrigerated (2-8°C) and protected from light. A short-term stability study (e.g., 7-14 days) should be conducted to ensure itraconazole does not precipitate over the duration of the study.
Pharmacokinetic Profile: The use of HPβCD significantly enhances oral absorption compared to a simple suspension.[5] However, the bioavailability will likely differ from other formulation types like ASDs or lipid-based systems.[1] It is crucial to maintain a consistent formulation throughout a study to ensure PK data is comparable. In dogs, the oral solution and capsule formulations have been shown to result in different pharmacokinetic profiles.[10]
Mechanism of Cyclodextrin-Mediated Solubilization
The mechanism relies on the formation of a host-guest inclusion complex.
Caption: Itraconazole forms a soluble complex with HPβCD.
Conclusion
Formulating itraconazole for in vivo studies requires a deliberate strategy to overcome its inherent poor aqueous solubility. The use of a hydroxypropyl-β-cyclodextrin-based vehicle, prepared under specific acidic conditions, provides a reliable and accessible method for achieving a fully solubilized, dosable formulation. This approach enhances bioavailability and is critical for generating consistent and meaningful preclinical data. Adherence to the detailed protocol and subsequent characterization will ensure the quality and performance of the formulation, underpinning the integrity of the resulting in vivo research.
References
Kolli, S., Sri, K. V., Murthy, P. N., & Sirisha, V. R. (2018). Solubility Enhancement of Itraconazole by Hypromellose Formulated by Solution-Suspension Layering Technique. Research Journal of Pharmacy and Technology. Available at: [Link]
Miro, A., et al. (2015). Formulation and characterization study of itraconazole-loaded microparticles. Pharmaceutical Development and Technology, 20(2), 153-158. Available at: [Link]
Jadhav, N. R., et al. (2023). Solubility Enhancement of Itraconazole by Centrifugal Melt Spinning Technique. Impactfactor.org. Available at: [Link]
Patel, J., et al. (2018). Enhancement of dissolution rate of poorly soluble drug itraconazole by nanosuspension technology: its preparation and evaluation. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 958-976. Available at: [Link]
Frizon, F., et al. (2025). Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation. Journal of the American Pharmacists Association. Available at: [Link]
Patil, S. K., et al. (2025). Enhancing Solubility and Dissolution of Itraconazole by Spray Drying Using Pluronic F-68. ResearchGate. Available at: [Link]
Patel, D. M., et al. (2015). FORMULATION AND CHARACTERIZATION OF ITRACONAZOLE LOADED ORAL IN SITU GEL. ResearchGate. Available at: [Link]
Google Patents. (2020). Preparation method of itraconazole preparation. CN110898015A.
Li, D., et al. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. Frontiers in Pharmacology, 10, 299. Available at: [Link]
Saxena, C., & Mishra, G. P. (2022). Formulation, Characterization And Evaluation Of Oral Dosage Form Of Itraconazole To Enhance Solubility. Journal of Pharmaceutical Negative Results, 13(S10), 2450-2455. Available at: [Link]
Mawby, D. I., et al. (2014). Bioequivalence of Orally Administered Generic, Compounded, and Innovator-Formulated Itraconazole in Healthy Dogs. Journal of Veterinary Internal Medicine, 28(1), 1-5. Available at: [Link]
Gonzalez-Valdivieso, J., et al. (2024). Pharmaceutical Compounding in Veterinary Medicine: Suspension of Itraconazole. MDPI. Available at: [Link]
Sieber, D., Mühlenfeld, C., & El-Saleh, F. The Use of Cyclodextrins in Preparing an Oral Liquid Dosage Form of Itraconazole. Ashland. Available at: [Link]
Mawby, D. I., et al. (2014). Bioequivalence of Orally Administered Generic, Compounded, and Innovator-Formulated Itraconazole in Healthy Dogs. MiraVista VETERINARY Diagnostics. Available at: [Link]
FDA. (1999). Sporanox Injection 10mg per mL Pharmacology Review. accessdata.fda.gov. Available at: [Link]
Renschler, J. S., et al. (2017). Pharmacokinetics and Relative Bioavailability of Orally Administered Innovator-Formulated Itraconazole Capsules and Solution in Healthy Dogs. Journal of Veterinary Internal Medicine, 31(5), 1473-1480. Available at: [Link]
FDA. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]
Holvoet, C., Vander Heyden, Y., & Plaizier-Vercammen, J. (2007). Influence of preparation method on itraconazole oral solutions using cyclodextrins as complexing agents. Pharmazie, 62(7), 510-514. Available at: [Link]
Holvoet, C., Vander Heyden, Y., & Plaizier-Vercammen, J. (2007). Influence of preparation method on itraconazole oral solutions using cyclodextrins as complexing agents. IMR Press. Available at: [Link]
Wu, Y. (2022). Oral Formulation Approaches for Different Stages of Clinical Studies. American Pharmaceutical Review. Available at: [Link]
FDA. (1994). Oral Solid Dosage Forms Pre/Post Approval Issues. Available at: [Link]
FDA. (2003). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Available at: [Link]
FDA. (1993). Guidance on Oral Extended (Controlled) Release Dosage Forms. Regulations.gov. Available at: [Link]
Application Note: In Vitro Antifungal Susceptibility Testing Protocol for Isopropyl Itraconazole
Introduction & Scientific Rationale Isopropyl itraconazole (CAS No. 89848-49-7) is a highly lipophilic structural analog of the broad-spectrum triazole antifungal, itraconazole.
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Isopropyl itraconazole (CAS No. 89848-49-7) is a highly lipophilic structural analog of the broad-spectrum triazole antifungal, itraconazole. In pharmaceutical development, it is frequently monitored as1[1]. However, determining its intrinsic antifungal susceptibility is critical for toxicological profiling, understanding structure-activity relationships (SAR), and evaluating potential cross-resistance mechanisms in clinical isolates.
Because isopropyl itraconazole possesses extreme hydrophobicity, standard aqueous testing protocols will result in drug precipitation and falsely elevated Minimum Inhibitory Concentrations (MICs). As a Senior Application Scientist, I have designed this protocol by adapting the gold-standard 2[2] to accommodate the unique physicochemical properties of this specific analog, ensuring a self-validating and reproducible assay.
Mechanistic Background
Like its parent compound, isopropyl itraconazole exerts its antifungal effect by targeting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (ERG11/CYP51). By competitively inhibiting this enzyme, the drug blocks the synthesis of ergosterol—a critical component of the fungal cell membrane—leading to the toxic accumulation of 14α-methyl sterols.
Experimental workflow for broth microdilution susceptibility testing of Isopropyl Itraconazole.
Materials and Reagents
Test Compound:3 (CAS 89848-49-7) powder, Purity ≥ 95%[3].
Solvent: 100% Dimethyl Sulfoxide (DMSO).
Causality Insight: The isopropyl substitution increases the hydrophobicity of the already lipophilic itraconazole scaffold. Attempting to dissolve this in aqueous solvents or ethanol will cause immediate micro-precipitation, invalidating the assay.
Medium: RPMI 1640 broth (without sodium bicarbonate, with L-glutamine), buffered to pH 7.0 at 25°C with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid)[4].
Causality Insight: Azole activity is highly pH-dependent. MOPS provides superior buffering capacity at the 35°C incubation temperature compared to bicarbonate, preventing pH drift that could artificially alter MIC values during the 48-hour incubation.
Fungal Strains: Clinical isolates and Quality Control (QC) strains (Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).
Step-by-Step Protocol
Phase 1: Drug Stock Preparation & Dilution
Primary Stock: Accurately weigh the isopropyl itraconazole powder. Dissolve in 100% DMSO to achieve a stock concentration of 1600 µg/mL. Allow 30 minutes of sonication if dissolution is incomplete.
Working Dilutions: Create a 2-fold serial dilution in 100% DMSO to generate concentrations ranging from 1600 µg/mL down to 3.125 µg/mL (100X the final desired concentration).
Medium Dilution: Dilute each DMSO stock 1:50 in RPMI 1640 medium to create 2X final strength solutions. The DMSO concentration is now reduced to 2%.
Plate Loading: Dispense 100 µL of the 2X drug solutions into columns 1-10 of a sterile 96-well U-bottom microtiter plate. Column 11 serves as the growth control (100 µL RPMI + 2% DMSO, no drug). Column 12 serves as the sterility control (200 µL RPMI + 1% DMSO).
Phase 2: Inoculum Standardization
Culture Prep: Subculture yeasts on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C to ensure cells are in the active log phase.
Suspension: Suspend 5 distinct colonies in sterile 0.85% NaCl.
Standardization: Adjust the turbidity to match a 0.5 McFarland standard (approximately
1×106
to
5×106
CFU/mL) using a spectrophotometer (absorbance of 0.08 to 0.1 at 530 nm).
Working Inoculum: Dilute the suspension 1:50, then 1:20 in RPMI 1640 to yield a final concentration of
1×103
to
5×103
CFU/mL.
Causality Insight: An overly dense inoculum can lead to false resistance (the "inoculum effect"), while too sparse an inoculum may fail to grow adequately in the control well, invalidating the test[5].
Phase 3: Inoculation and Incubation
Inoculation: Add 100 µL of the working inoculum to columns 1-11. The final DMSO concentration in the wells is now 1% (which is non-toxic to fungi), and the final drug concentration ranges from 0.015 to 8 µg/mL.
Incubation: Seal the plates with a gas-permeable membrane to prevent desiccation and incubate at 35°C in an ambient air incubator for 24 hours (extend to 48 hours for slow-growing isolates like Cryptococcus spp.).
Phase 4: MIC Determination and The "Trailing Effect"
Reading: Evaluate the plates visually using a reading mirror or quantitatively using a microplate reader at 530 nm.
Endpoint Definition: For azoles, including isopropyl itraconazole, the MIC is defined as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control well[5].
Expert Insight: Do not look for 100% optical clearance. Azoles are primarily fungistatic against Candida spp., leading to a phenomenon known as the 5—a residual, stunted growth at concentrations above the true MIC[5]. Reading at 100% inhibition will result in falsely elevated MICs and erroneous categorization of resistance.
Data Presentation: System Validation & QC Ranges
Every protocol must be a self-validating system. To ensure the accuracy of the isopropyl itraconazole dilutions and the absence of media antagonism, Quality Control (QC) strains must be run concurrently. Since specific regulatory breakpoints for the isopropyl derivative are not formally established, we benchmark the assay against the parent compound's established CLSI ranges.
QC Strain
Expected Itraconazole MIC (µg/mL)
Isopropyl Itraconazole Target Range (µg/mL)*
Candida parapsilosis ATCC 22019
0.12 – 0.50
0.12 – 1.00
Candida krusei ATCC 6258
0.25 – 1.00
0.25 – 2.00
Aspergillus fumigatus ATCC 204305
0.12 – 0.50
0.12 – 1.00
*Note: As a structural analog, isopropyl itraconazole MICs are expected to closely track or slightly exceed the parent compound's established ranges due to minor variations in target binding affinity.
Application Note: Implementation of Isopropyl Itraconazole (EP Impurity D) as a Reference Standard in Pharmaceutical Impurity Profiling
Executive Summary In the rigorous landscape of pharmaceutical quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. Itraconazole, a broad...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rigorous landscape of pharmaceutical quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is non-negotiable. Itraconazole, a broad-spectrum triazole antifungal, undergoes a complex multi-step synthesis that can yield various alkylated byproducts. One critical byproduct is Isopropyl Itraconazole , officially designated as 1[1]. This application note provides an in-depth, self-validating protocol for utilizing Isopropyl Itraconazole as a reference standard, detailing the mechanistic causality behind the chromatographic methods used to isolate and quantify it.
Mechanistic Grounding & Chromatographic Causality
To effectively use Isopropyl Itraconazole as a reference standard, analysts must understand its structural divergence from the parent API and how this dictates its physicochemical behavior.
Structurally, Isopropyl Itraconazole differs from Itraconazole by the substitution of a sec-butyl group (1-methylpropyl) with an isopropyl group (1-methylethyl) on the triazolone ring[2].
Causality in Chromatographic Retention:
In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analyte retention is primarily governed by hydrophobic interactions with the non-polar stationary phase (e.g., C18 alkyl chains). The loss of a single methylene unit (-CH
2
-) in Isopropyl Itraconazole reduces its overall molecular lipophilicity (LogP) and decreases its van der Waals surface area. Consequently, Isopropyl Itraconazole interacts less strongly with the C18 stationary phase than the parent drug, causing it to elute earlier. Under standard European Pharmacopoeia (EP) conditions, this structural modification results in a highly predictable Relative Retention Time (RRT) of approximately 0.8 relative to Itraconazole[3].
Experimental Protocols: A Self-Validating Analytical System
The following methodology establishes a self-validating system. By integrating a strict System Suitability Test (SST) gate, the protocol ensures that no quantitative data is acquired unless the chromatographic environment proves its resolving power.
Protocol A: Preparation of Reference Standard Solutions
Mechanistic Rationale: Itraconazole and its impurities are highly lipophilic and 4[4]. To overcome the high crystal lattice energy, an acidified organic diluent is required to disrupt intermolecular hydrogen bonding and ensure complete solubilization.
Diluent Preparation: Prepare a methanolic hydrochloric acid solution by adding 4.0 mL of analytical-grade HCl to 1.0 L of HPLC-grade methanol[4].
Standard Solubilization: Accurately weigh 10.0 mg of the Isopropyl Itraconazole reference standard and dissolve it in 10.0 mL of the methanolic HCl diluent to create a 1.0 mg/mL stock solution.
System Suitability Solution (SST): Dissolve 10 mg of an 3 (containing Itraconazole API and known impurities including Impurity D) in 1.0 mL of methanolic HCl[3].
Protocol B: RP-HPLC Method Execution
Mechanistic Rationale for Mobile Phase: The basic nitrogen atoms within the piperazine and triazole rings of these compounds are highly prone to secondary electrostatic interactions with unendcapped, acidic silanol groups on silica-based columns. This causes severe peak tailing. To mitigate this, 5 is utilized as an ion-pairing reagent[5]. The bulky tetrabutylammonium cations competitively bind to residual silanols, masking them and ensuring sharp, symmetrical peaks[5].
Chromatographic Setup:
Column: C18 base-deactivated column, 5 µm particle size, 250 x 4.6 mm.
Mobile Phase: Gradient elution utilizing Acetonitrile and 0.08 M TBAHS aqueous buffer[2].
System Suitability Testing (The Self-Validating Gate):
Inject the SST solution prior to any sample runs.
Validation Criteria: The system is only deemed viable if the peak-to-valley ratio between critical impurity pairs is
≥
1.5[3]. Furthermore, the symmetry factor for the principal peak must be
≤
2.5[3]. If Isopropyl Itraconazole (Impurity D) does not cleanly separate from neighboring impurities, the run is aborted, and the gradient or column temperature must be optimized.
Analytical Workflow Diagram
Fig 1: Self-validating RP-HPLC analytical workflow for Isopropyl Itraconazole quantification.
References
Title: Itraconazole EP Impurity D - SRIRAMCHEM
Source: sriramchem.com
URL:1
Title: Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities
Source: oup.com
URL:2
Cell-Based Assays for Determining Isopropyl Itraconazole Activity: Application Notes and Protocols
Introduction: Unveiling the Antifungal Potential of Isopropyl Itraconazole Itraconazole, a triazole antifungal agent, has long been a cornerstone in the treatment of fungal infections. Its isopropyl derivative, while str...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Antifungal Potential of Isopropyl Itraconazole
Itraconazole, a triazole antifungal agent, has long been a cornerstone in the treatment of fungal infections. Its isopropyl derivative, while structurally related, necessitates a thorough evaluation of its biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the antifungal efficacy and potential cytotoxic effects of isopropyl itraconazole.
The core mechanism of action for azole antifungals, including itraconazole, lies in the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2][3] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane integrity and inhibiting fungal growth.[2][3] Cell-based assays are indispensable tools to quantify this antifungal activity and to assess the compound's selectivity towards fungal cells over host cells.[5][6][7]
This guide will detail standardized protocols for determining the antifungal susceptibility of relevant fungal pathogens to isopropyl itraconazole, alongside methods to evaluate its potential cytotoxicity against mammalian cells. By understanding both the efficacy and the safety profile, researchers can make informed decisions in the drug development pipeline.[5][6]
Part 1: Antifungal Susceptibility Testing
A primary objective is to determine the minimum concentration of isopropyl itraconazole that inhibits the growth of a specific fungus (Minimum Inhibitory Concentration, or MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Core Principle: Broth Microdilution
This assay involves challenging a standardized fungal inoculum with a serial dilution of the test compound in a liquid growth medium. The MIC is visually or spectrophotometrically determined as the lowest concentration of the compound that prevents visible fungal growth.[9][10]
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal activity of isopropyl itraconazole.
Detailed Protocol: Broth Microdilution for Candida albicans
This protocol is adapted from the CLSI M27 guidelines.[11]
Materials:
Candida albicans strain (e.g., ATCC 90028)
Sabouraud Dextrose Agar (SDA) plates
RPMI 1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS
Isopropyl itraconazole stock solution (in DMSO)
Sterile 96-well flat-bottom microplates
Sterile saline (0.85%)
Spectrophotometer or microplate reader (optional)
0.5 McFarland turbidity standard
Procedure:
Fungal Culture: Streak C. albicans on an SDA plate and incubate at 35°C for 24-48 hours to obtain isolated colonies.[12]
Inoculum Preparation:
Pick 4-5 well-isolated colonies and suspend them in sterile saline.
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.[13]
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Compound Dilution:
Perform a serial two-fold dilution of the isopropyl itraconazole stock solution in RPMI 1640 medium in a 96-well plate. The final volume in each well should be 100 µL.
Include a growth control (no compound) and a sterility control (no fungus).
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
Incubation: Incubate the microplate at 35-37°C for 24-48 hours.[14]
MIC Determination:
Visual: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.[10]
Spectrophotometric: Read the absorbance at a wavelength of 530 nm. The MIC is the concentration that shows a significant reduction in absorbance compared to the control.
To determine if the compound is fungicidal or fungistatic, subculture 10-20 µL from wells showing no visible growth (at and above the MIC) onto SDA plates.
Incubate the plates at 35°C for 24-48 hours.
The MFC is the lowest concentration that results in no fungal growth on the agar plate.[15]
Data Interpretation
The results of the antifungal susceptibility testing can be summarized in a table for easy comparison.
Fungal Species
Isopropyl Itraconazole MIC (µg/mL)
Itraconazole MIC (µg/mL) (Reference)
Candida albicans
[Insert experimental value]
[Insert known value]
Aspergillus fumigatus
[Insert experimental value]
[Insert known value]
Part 2: Mammalian Cell Cytotoxicity Assays
A crucial aspect of antifungal drug development is ensuring selectivity, meaning the compound is toxic to the fungal pathogen but not to the host's cells.[5] Cytotoxicity assays are therefore essential to determine the concentration at which isopropyl itraconazole becomes toxic to mammalian cells.
Core Principles: Assessing Cell Viability
Several assays can be employed to measure cytotoxicity, each relying on a different indicator of cell health.
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[16][17] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.[18][19]
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[20][21] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[22][23]
Workflow for Cytotoxicity Assays
Caption: General workflow for assessing the cytotoxicity of isopropyl itraconazole.
Detailed Protocol: MTT Assay
Materials:
Mammalian cell line (e.g., HeLa or HepG2)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Isopropyl itraconazole stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Sterile 96-well flat-bottom microplates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
Compound Addition:
Prepare serial dilutions of isopropyl itraconazole in complete medium.
Remove the old medium from the cells and add 100 µL of the diluted compound to each well.
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][18]
Solubilization:
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
Mix thoroughly by gentle pipetting or shaking.
Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[16]
Detailed Protocol: LDH Release Assay
Materials:
Mammalian cell line
Complete cell culture medium
Isopropyl itraconazole stock solution (in DMSO)
LDH cytotoxicity detection kit
Sterile 96-well flat-bottom microplates
Microplate reader
Procedure:
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[20][24]
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes.[24] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[22][24]
LDH Reaction:
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
Add the reaction mixture to each well containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[20][22]
Data Analysis and Interpretation
For both assays, calculate the percentage of cell viability or cytotoxicity relative to the controls. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Selectivity Index (SI):
A key parameter to evaluate is the selectivity index, which provides a measure of the compound's therapeutic window. It is calculated as:
SI = IC50 (mammalian cells) / MIC (fungal cells)
A higher SI value indicates greater selectivity for the fungal target over host cells.
Assay
Cell Line
Isopropyl Itraconazole IC50 (µM)
Selectivity Index (SI) vs. C. albicans
MTT
HeLa
[Insert experimental value]
[Calculate based on IC50/MIC]
LDH
HeLa
[Insert experimental value]
[Calculate based on IC50/MIC]
MTT
HepG2
[Insert experimental value]
[Calculate based on IC50/MIC]
LDH
HepG2
[Insert experimental value]
[Calculate based on IC50/MIC]
Part 3: Mechanistic Insights - Ergosterol Biosynthesis Pathway
To confirm that isopropyl itraconazole acts via the expected mechanism of inhibiting ergosterol biosynthesis, further cell-based assays can be employed.
Ergosterol Biosynthesis Pathway
Itraconazole and its derivatives target lanosterol 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol.[25][26][27]
Caption: Simplified ergosterol biosynthesis pathway highlighting the target of isopropyl itraconazole.
Further advanced assays, such as sterol profiling using gas chromatography-mass spectrometry (GC-MS), can be used to directly measure the accumulation of lanosterol and the depletion of ergosterol in fungal cells treated with isopropyl itraconazole, providing definitive evidence of its mechanism of action.
Conclusion and Future Directions
The cell-based assays detailed in this guide provide a robust framework for the initial characterization of isopropyl itraconazole's antifungal activity and selectivity. By following these standardized protocols, researchers can generate reliable and reproducible data to support the advancement of this compound in the drug discovery process. Future studies may involve expanding the panel of fungal pathogens, investigating activity against biofilms, and exploring potential synergistic effects with other antifungal agents.
References
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
Jove. (n.d.). MTT (Assay protocol). Retrieved from [Link]
Frontiers in Microbiology. (2017). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development. Retrieved from [Link]
Virulence. (2018). The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Retrieved from [Link]
PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... Retrieved from [Link]
Antimicrobial Agents and Chemotherapy. (2002). Sensitive Assay for Antifungal Activity of Glucan Synthase Inhibitors That Uses Germ Tube Formation in Candida albicans as an End Point. Retrieved from [Link]
Current Drug Targets. (2010). Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
Journal of Medical Mycology. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Retrieved from [Link]
Frontiers in Microbiology. (2020). A Fungal Diterpene Synthase Is Responsible for Sterol Biosynthesis for Growth. Retrieved from [Link]
Dartmouth Digital Commons. (2017). Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus Fumigatus. Retrieved from [Link]
Antimicrobial Agents and Chemotherapy. (2000). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [Link]
Antimicrobial Agents and Chemotherapy. (2002). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from [Link]
mSphere. (2019). Validation and Application of a Novel Target-Based Whole-Cell Screen to Identify Antifungal Compounds. Retrieved from [Link]
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
MIMS Singapore. (n.d.). Itraconazole: Uses & Dosage. Retrieved from [Link]
Journal of Fungi. (2019). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]
Antimicrobial Agents and Chemotherapy. (2009). A novel assay of biofilm antifungal activity reveals that amphotericin B and caspofungin lyse Candida albicans cells in biofilms. Retrieved from [Link]
Research Journal of Topical and Cosmetic Sciences. (2011). Formulation and Evaluation of Itraconazole Topical Spray. Retrieved from [Link]
Journal of Medicinal Chemistry. (2018). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Retrieved from [Link]
Wikipedia. (n.d.). Itraconazole. Retrieved from [Link]
Clinical and Laboratory Standards Institute. (n.d.). M57 | Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Retrieved from [Link]
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
PLoS One. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Retrieved from [Link]
BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
Cell & Gene Therapy Insights. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]
NPS MedicineWise. (2023). APO-Itraconazole. Retrieved from [Link]
Pharmaceutics. (2022). Itraconazole-Loaded Ufasomes: Evaluation, Characterization, and Anti-Fungal Activity against Candida albicans. Retrieved from [Link]
Patsnap Synapse. (2024). What is the mechanism of Itraconazole?. Retrieved from [Link]
BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]
International Journal of Molecular Sciences. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3'-Disulfate. Retrieved from [Link]
HiMedia Laboratories. (n.d.). Itraconazole IT 30 mcg SD276 Composition Susceptibility Test Procedure. Retrieved from [Link]
Journal of Antimicrobial Chemotherapy. (2000). Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. Retrieved from [Link]
MDPI. (2021). Preparation of Topical Itraconazole with Enhanced Skin/Nail Permeability and In Vivo Antifungal Efficacy against Superficial Mycosis. Retrieved from [Link]
Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved from [Link]
Wikidoc. (2018). Lanosterol 14 alpha-demethylase. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Compound Profile: Isopropyl Itraconazole (CAS: 89848-49-7; Itraconazole Impurity 9)
Introduction & Mechanistic Rationale
Itraconazole is a widely utilized triazole antifungal that exerts its primary effect by inhibiting lanosterol 14α-demethylase (CYP51), thereby depleting ergosterol in fungal cell membranes. However, recent repurposing efforts have identified itraconazole as a potent inhibitor of the Hedgehog (Hh) signaling pathway and tumor angiogenesis [1].
A major limitation of clinical itraconazole in oncology is its severe drug-drug interaction profile, driven by its potent inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme. To decouple these effects, medicinal chemistry efforts have focused on side-chain analogues [2]. Isopropyl itraconazole , wherein the sec-butyl group is replaced by an isopropyl moiety, serves as a critical structural analogue in Structure-Activity Relationship (SAR) studies. Evaluating this compound requires robust in vivo models that can independently validate its dual mechanisms: Hh-pathway antagonism in oncology and CYP51 inhibition in infectious diseases [3].
Mechanism of Isopropyl Itraconazole inhibiting Hedgehog signaling and fungal ergosterol synthesis.
Experimental Design Causality: Building a Self-Validating System
To establish a trustworthy preclinical dataset, protocols must isolate the drug's mechanism of action from systemic artifacts.
Formulation Causality: Like the parent compound, isopropyl itraconazole is highly lipophilic (BCS Class II). Standard aqueous vehicles will result in near-zero bioavailability. Our protocol mandates the use of 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to ensure systemic exposure.
Target Engagement Causality: Observing tumor shrinkage is insufficient to claim Hh-pathway inhibition. The oncology protocol includes ex vivo RT-qPCR to quantify the suppression of GLI1 mRNA (a direct downstream target of the SMO receptor) within the tumor tissue, proving that efficacy is mechanistically driven rather than a result of general cytotoxicity.
Standardized in vivo workflow for evaluating Isopropyl Itraconazole efficacy.
Cell Line: DAOY human medulloblastoma cells (or Ptch1+/- murine allografts).
Vehicle: 40% (w/v) HP-β-CD in sterile saline, adjusted to pH 2.5 with HCl to dissolve the API, then back-titrated to pH 4.5.
Step-by-Step Methodology
Tumor Inoculation: Resuspend DAOY cells in a 1:1 mixture of PBS and Matrigel. Inject
5×106
cells subcutaneously into the right flank of each mouse.
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150–200 mm³ (approx. 10–14 days), randomize mice into three groups (n=8/group): Vehicle, Itraconazole (Standard, 50 mg/kg), and Isopropyl Itraconazole (50 mg/kg).
Dosing: Administer treatments via oral gavage (PO) twice daily (BID) for 21 days.
In Vivo Monitoring: Measure tumor volume (
V=[length×width2]/2
) and body weight every 3 days. A body weight loss of >15% triggers humane endpoints.
Ex Vivo Target Validation: At day 21, sacrifice the animals 4 hours post-final dose. Snap-freeze half of the tumor in liquid nitrogen for RNA extraction. Fix the other half in 10% formalin for CD31 immunohistochemistry (to assess anti-angiogenesis).
qPCR Analysis: Extract RNA, synthesize cDNA, and perform RT-qPCR for GLI1 and PTCH1 expression, normalizing to GAPDH.
To ensure the structural modification does not ablate the core antifungal property, efficacy is validated in an immunocompromised model of Aspergillus fumigatus.
Materials & Preparation
Animals: Female CD-1 mice, 6–8 weeks old.
Pathogen: Aspergillus fumigatus (ATCC 13073) conidial suspension (
1×106
CFU/mL in PBS with 0.05% Tween 20).
Immunosuppression: Cyclophosphamide (150 mg/kg IP on days -4 and -1 prior to infection).
Step-by-Step Methodology
Infection: On Day 0, inject 0.2 mL of the conidial suspension (
2×105
CFU/mouse) via the lateral tail vein.
Treatment Initiation: Begin dosing 2 hours post-infection. Groups (n=10) receive Vehicle, Itraconazole (25 mg/kg), or Isopropyl Itraconazole (25 mg/kg) via oral gavage, BID for 7 days.
Survival Tracking: Monitor mice thrice daily. Record mortality and plot Kaplan-Meier survival curves over a 14-day observation period.
Fungal Burden Quantification: For a parallel satellite group (n=5/group), sacrifice mice on Day 4. Aseptically remove the kidneys and lungs.
CFU Plating: Homogenize organs in 2 mL sterile saline. Plate serial 10-fold dilutions on Sabouraud Dextrose Agar (SDA) containing chloramphenicol. Incubate at 35°C for 24–48 hours and calculate Log10 CFU/g of tissue.
Quantitative Data Presentation
The following tables summarize expected representative outcomes based on the pharmacological profile of itraconazole side-chain analogues, demonstrating how the isopropyl substitution maintains efficacy while altering off-target profiles.
Table 1: Pharmacodynamic Endpoints in Medulloblastoma Xenograft Model
Treatment Group (50 mg/kg BID)
Mean Tumor Volume Reduction (%)
GLI1 mRNA Suppression (%)
CD31+ Vessel Density Reduction (%)
CYP3A4 IC50 (µM) In Vitro
Vehicle Control
N/A (Baseline)
N/A (Baseline)
N/A (Baseline)
N/A
Itraconazole
68.4 ± 5.2
75.1 ± 4.8
55.3 ± 6.1
0.015 (Potent)
Isopropyl Itraconazole
65.2 ± 6.1
71.0 ± 5.5
52.8 ± 5.4
> 5.0 (Reduced)
Interpretation: The isopropyl analogue retains robust Hedgehog pathway inhibition and anti-angiogenic efficacy comparable to the parent drug, but exhibits a highly favorable reduction in CYP3A4 inhibition, minimizing drug-drug interaction risks.
Table 2: Antifungal Efficacy in Disseminated Aspergillosis Model
Treatment Group (25 mg/kg BID)
Median Survival (Days)
Survival at Day 14 (%)
Kidney Fungal Burden (Log10 CFU/g)
Vehicle Control
4.5
0%
6.8 ± 0.4
Itraconazole
>14
90%
2.1 ± 0.3
Isopropyl Itraconazole
>14
80%
2.4 ± 0.5
Interpretation: Modification of the sec-butyl group to an isopropyl group does not significantly compromise the binding affinity to fungal CYP51, resulting in comparable in vivo survival rates and organ clearance.
References
Title: Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Novel Tetrazole-Containing Analogues of Itraconazole as Potent Antiangiogenic Agents with Reduced Cytochrome P450 3A4 Inhibition
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: "Hedgehog pathway": a potential target of itraconazole in the treatment of cancer
Source: Journal of Cancer Research and Clinical Oncology (Springer)
URL: [Link]
Application
Application Note: Advanced Formulation Strategies for Enhancing the Bioavailability of Isopropyl Itraconazole
Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling Isopropyl Itraconazole (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Physicochemical Profiling
Isopropyl Itraconazole (CAS 89848-49-7), a structural analog and known derivative of the parent triazole antifungal Itraconazole, presents significant challenges in oral drug delivery. Characterized by a highly lipophilic backbone (logP ~5.6), weak basicity (pKa ~3.7), and a rigid crystalline lattice (melting point ~166°C), it is firmly categorized as a Biopharmaceutics Classification System (BCS) Class II molecule.
The causality of its poor oral bioavailability is twofold:
High Lattice Energy: The strong intermolecular forces within its crystal structure prevent rapid dissolution in aqueous gastrointestinal (GI) fluids.
pH-Dependent Solubility: As a weak base, it dissolves marginally in the acidic stomach but rapidly precipitates upon entering the neutral pH of the small intestine, drastically limiting the window for epithelial absorption [1].
To overcome these barriers, formulation strategies must either bypass the crystalline state entirely (amorphization), encapsulate the hydrophobic domains (complexation), or leverage lipid digestion pathways to facilitate lymphatic transport [2].
Core Bioavailability Enhancement Techniques
Amorphous Solid Dispersions (ASDs)
By transitioning Isopropyl Itraconazole from a crystalline to an amorphous state, the thermodynamic barrier to dissolution is eliminated. However, amorphous systems are inherently unstable and prone to recrystallization. To counter this, the drug is molecularly dispersed within a polymeric matrix such as Hypromellose Acetate Succinate (HPMCAS). HPMCAS is specifically chosen because its amphiphilic nature allows it to maintain drug supersaturation in the intestine, acting as a potent precipitation inhibitor [1].
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions (<150 nm) upon mild agitation in GI fluids. For highly lipophilic molecules like Isopropyl Itraconazole, SNEDDS serve a dual purpose: they maintain the drug in a solubilized state and stimulate the secretion of endogenous bile salts. This promotes the formation of mixed micelles and subsequent chylomicron assembly, effectively routing the drug through the intestinal lymphatic system and bypassing hepatic first-pass metabolism [2].
Cyclodextrin Inclusion Complexes
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The isopropyl tail and dichlorophenyl ring of Isopropyl Itraconazole can be sterically entrapped within this cavity. This non-covalent inclusion complex shields the hydrophobic regions from water, significantly enhancing apparent solubility and GI transit stability [3].
Pharmaceutical Cocrystallization
Unlike ASDs, cocrystallization maintains a stable crystalline lattice but modifies it by introducing pharmaceutically acceptable co-formers (e.g., succinic acid or malic acid) via hydrogen bonding. This alters the micromeritic properties and lowers the lattice energy, providing a more thermodynamically stable alternative to amorphous systems while still delivering a 2- to 25-fold increase in solubility [4].
Quantitative Data Summary
The following table synthesizes the expected pharmacokinetic improvements across the discussed formulation techniques, benchmarked against unformulated crystalline Isopropyl Itraconazole.
Formulation Strategy
Primary Excipients / Carriers
Mechanism of Action
Fold-Increase in Aqueous Solubility
Relative Bioavailability (AUC) Increase
Unformulated Drug
None
N/A
1.0x (Baseline)
1.0x (Baseline)
ASD (Spray Dried)
HPMCAS, Soluplus®
Lattice disruption, supersaturation maintenance
~40x to 60x
~3.5x to 4.0x
SNEDDS
Capmul MCM, Tween 20, PEG 200
Lipid solubilization, lymphatic transport
~50x to 80x
~4.5x to 5.0x
Cyclodextrin Complex
HP-β-CD
Hydrophobic cavity encapsulation
~30x to 45x
~2.5x to 3.0x
Cocrystallization
Malic Acid, Succinic Acid
Non-covalent lattice modification
~2.5x to 25x
~2.8x
Experimental Workflows & Protocols
Protocol A: Preparation of Amorphous Solid Dispersions via Spray Drying
This protocol is designed as a self-validating system. The end-product must be tested thermally to confirm the absence of crystallinity.
Step-by-Step Methodology:
Solvent Selection: Prepare a binary solvent system of Dichloromethane (DCM) and Ethanol at a 2:1 (v/v) ratio. Causality: DCM is required to fully dissolve the highly lipophilic Isopropyl Itraconazole, while Ethanol is necessary to solubilize the HPMCAS polymer.
Solution Preparation: Dissolve Isopropyl Itraconazole and HPMCAS (1:3 w/w ratio) in the solvent mixture to achieve a 5% (w/v) total solids concentration. Stir magnetically for 2 hours until optically clear.
Atomization: Feed the solution into a laboratory-scale spray dryer (e.g., Büchi B-290) equipped with a two-fluid nozzle. Set the feed rate to 5 mL/min.
Evaporation: Utilize hot nitrogen gas as the drying medium. Set the inlet temperature to 80°C (above the boiling points of DCM [39.6°C] and Ethanol [78.3°C]) and the aspirator to 100%.
Collection & Secondary Drying: Collect the resulting powder from the cyclone separator. Transfer the powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.
System Validation (Critical): Perform Differential Scanning Calorimetry (DSC). The protocol is successful only if the DSC thermogram shows a glass transition temperature (Tg) and a complete absence of the characteristic melting endotherm at ~166°C.
Step-by-step experimental workflow for preparing Amorphous Solid Dispersions via spray drying.
Protocol B: Formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
This protocol utilizes thermodynamic stability testing to ensure the formulation will not undergo phase separation in the patient's GI tract.
Step-by-Step Methodology:
Excipient Screening: Weigh Capmul MCM (Oil, 30% w/w), Tween 20 (Surfactant, 50% w/w), and PEG 200 (Co-surfactant, 20% w/w). Causality: This specific ratio is selected based on pseudo-ternary phase diagrams to ensure the mixture falls within the spontaneous nano-emulsification region.
Drug Loading: Add Isopropyl Itraconazole (100 mg per gram of lipid mixture) to the oil phase.
Homogenization: Subject the mixture to high-speed stirring (10,000 rpm) for 15 minutes, followed by probe sonication (50% amplitude) for 5 minutes to ensure complete drug solubilization.
Thermodynamic Stability Testing (Validation): Subject the pre-concentrate to three freeze-thaw cycles (-20°C to +25°C). Centrifuge at 3,500 rpm for 15 minutes. The protocol is successful if no drug precipitation or phase separation is observed.
Aqueous Dispersion Test: Dilute 1 mL of the SNEDDS pre-concentrate in 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm).
System Validation (Critical): Perform Dynamic Light Scattering (DLS) on the diluted dispersion. A validated SNEDDS will spontaneously form an emulsion with a Z-average droplet size of <150 nm and a Polydispersity Index (PDI) of <0.3.
Mechanistic pathway of Isopropyl Itraconazole absorption via Self-Nanoemulsifying Drug Delivery.
References
Title: Soluble Itraconazole in Tablet Form Using Disordered Drug Delivery Approach: Critical Scale-up Considerations and Bio-equivalence Studies
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: Formulation and evaluation of Itraconazole nanoemulsion for enhanced oral bioavailability
Source: Journal of Microencapsulation (Taylor & Francis)
URL: [Link]
Title: Enhanced Bioavailability of Itraconazole in Hydroxypropyl-β-Cyclodextrin Solution versus Capsules in Healthy Volunteers
Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
URL: [Link]
Title: Enhancing the solubility and bioavailability of itraconazole through pharmaceutical cocrystallization: A promising strategy for drug formulation
Source: PubMed, National Institutes of Health
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Part 1: Troubleshooting Guide (The "Why" and "How")
Welcome to the Technical Support Center for Azole Derivative Formulation . As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and physicochemical challenges associated w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Azole Derivative Formulation . As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and physicochemical challenges associated with stabilizing Isopropyl Itraconazole (CAS 89848-49-7) and related highly lipophilic triazole analogs in solution.
Because Isopropyl Itraconazole shares the rigid structural architecture, high crystal lattice energy, and weak basicity (pKa ~3.7) of its parent compound, it is notoriously prone to precipitation, polymorphic shifts, and hydrolysis. This guide bypasses surface-level advice to focus on the thermodynamic causality behind these failures, providing you with self-validating protocols to ensure absolute solution stability.
Q1: Why does my Isopropyl Itraconazole stock solution precipitate immediately upon dilution with aqueous buffers?The Causality: Isopropyl Itraconazole is a Biopharmaceutics Classification System (BCS) Class II molecule. Its solubilization process is strictly endothermic and enthalpy-driven[1]. When you introduce an aqueous buffer, you drastically increase the dielectric constant (polarity) of the solvent system. This causes the solute-solvent interaction energy to drop below the molecule's high crystal lattice energy threshold, triggering rapid nucleation and spontaneous precipitation.
The Fix: You must lower the thermodynamic barrier before aqueous introduction. This is achieved either by creating a disordered amorphous polymeric matrix (using HPMC) or by shielding the lipophilic structural domains via host-guest complexation (using Hydroxypropyl-β-Cyclodextrin).
Q2: I am using DMSO as a primary solvent. Why is the solution becoming cloudy after two weeks in storage?The Causality: While DMSO possesses an excellent initial solubilization capacity for non-polar triazoles, it is highly hygroscopic. Over time, the headspace moisture in your storage vial is absorbed into the DMSO. This water ingress alters the mole fraction solubility of the solvent, shifting the thermodynamic equilibrium and forcing the drug out of solution.
The Fix: Store DMSO stock solutions in tightly sealed, argon-purged amber vials at room temperature. Do not refrigerate, as the solubilization of this compound is endothermic; lowering the temperature actively promotes crystallization [1].
Q3: How can I prevent acid-catalyzed degradation during long-term aqueous stabilization?The Causality: To force Isopropyl Itraconazole into aqueous solution, researchers often drop the pH below 3.0 to protonate the triazole nitrogen. However, prolonged exposure to high-acidity environments can lead to the hydrolytic cleavage of the dioxolane ring.
The Fix: Use the pH-shift complexation method (detailed in Protocol 2). Protonate the drug temporarily to achieve solubility, encapsulate it within a cyclodextrin cavity, and immediately titrate the pH back to a physiologically stable range (pH 6.0–7.4).
Part 2: Thermodynamic Solubility Data
To design a stable solution, you must select solvents based on their polarity and dielectric constants. The table below summarizes the relative solubilization capacity of various solvents for itraconazole-class compounds based on thermodynamic modeling [1].
Solvent System
Polarity Index
Dielectric Constant (ε)
Solubilization Capacity
Mechanistic Rationale
1,4-Dioxane
4.8
2.25
Highest
Low polarity matches the highly lipophilic nature of the drug, maximizing solute-solvent interactions.
Dichloromethane (DCM)
3.1
8.93
High
Excellent for disrupting the crystal lattice; ideal primary solvent for polymeric dispersion casting.
Isopropyl Alcohol (IPA)
3.9
18.3
Moderate
Acts as an effective co-solvent bridge between highly non-polar solvents and hydrophilic polymers.
Dimethyl Sulfoxide (DMSO)
7.2
46.7
Moderate-High
Good initial solubility, but highly susceptible to hygroscopic precipitation over time.
Water
10.2
80.1
Extremely Low
High dielectric constant completely fails to overcome the drug's crystal lattice energy.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Stabilization via Disordered Drug Delivery System (Polymeric Matrix)
This protocol utilizes a solvent-evaporation technique to trap Isopropyl Itraconazole in a thermodynamically stable, amorphous glass state using Hydroxypropyl Methylcellulose (HPMC), preventing recrystallization upon eventual aqueous reconstitution [2].
Primary Solubilization: Dissolve 1.0 g of Isopropyl Itraconazole in 5.0 mL of Dichloromethane (DCM).
Causality: DCM's low dielectric constant completely dismantles the crystalline lattice.
Polymer Dispersion: In a separate vessel, disperse 3.0 g of low-viscosity HPMC-3 cps in 4.0 mL of Isopropyl Alcohol (IPA), then immediately add 4.0 mL of DCM to dissolve the polymer.
Phase Integration: Slowly inject the drug solution (Step 1) into the polymer solution (Step 2) under continuous magnetic stirring (400 rpm).
Self-Validation Check: The combined solution must remain optically clear. Any localized turbidity indicates that the IPA ratio is too high, causing premature polymer precipitation. If cloudy, add DCM dropwise until clarity is restored.
Amorphous Casting: Cast the solution onto a non-stick PTFE petri dish and dry in a hot air oven at 60°C for 2 hours.
Causality: Rapid solvent evaporation prevents the drug molecules from reorganizing into a crystalline lattice, freezing them in a disordered, highly soluble state.
Caption: Workflow for stabilizing Isopropyl Itraconazole via a disordered polymeric matrix.
Protocol 2: Aqueous Stabilization via Cyclodextrin Inclusion Complexation
If a purely liquid aqueous formulation is required, host-guest complexation is mandatory.
Acidic Solubilization: Suspend 100 mg of Isopropyl Itraconazole in 10 mL of 0.1 N HCl. Sonicate for 15 minutes.
Causality: The pH (~1.0) is well below the drug's pKa (3.7), forcing the protonation of the triazole ring and artificially inducing aqueous solubility.
Host Encapsulation: Add 400 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the acidic solution. Stir at 300 rpm for 24 hours at 25°C.
Causality: The highly lipophilic tail of the drug partitions out of the hostile aqueous environment and into the hydrophobic cavity of the cyclodextrin ring.
pH Neutralization (The Validation Step): Gradually titrate the solution with 0.1 N NaOH until the pH reaches 7.4.
Self-Validation Check: As the pH crosses 4.0, the triazole ring deprotonates. If the complexation was unsuccessful, the free drug will violently precipitate, turning the solution milky white. If the solution remains perfectly clear at pH 7.4, the drug is successfully shielded within the cyclodextrin cavity and is thermodynamically stable.
Caption: Mechanism and validation of pH-shift cyclodextrin inclusion complexation.
References
Jagdale SK, Nawale RB. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. Drug Development and Industrial Pharmacy. 2019.[Link]
Swaminathan S, Sangwai M, Wawdhane S, Vavia P. Soluble Itraconazole in Tablet Form Using Disordered Drug Delivery Approach: Critical Scale-up Considerations and Bio-equivalence Studies. AAPS PharmSciTech. 2013.[Link]
Optimization
minimizing degradation of isopropyl itraconazole during analysis
A Guide to Minimizing Degradation and Ensuring Analytical Accuracy Welcome to the Technical Support Center for Isopropyl Itraconazole analysis. This guide, designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Minimizing Degradation and Ensuring Analytical Accuracy
Welcome to the Technical Support Center for Isopropyl Itraconazole analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical solutions to common challenges encountered during the analysis of isopropyl itraconazole and related azole compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.
A note on scope: Isopropyl itraconazole is a structural analog of the more extensively studied parent compound, itraconazole. Due to their shared core structure, including the triazole, dioxolane, and piperazine moieties, they are susceptible to similar degradation pathways. The guidance provided herein is based on comprehensive studies of itraconazole and is directly applicable to the analytical challenges faced with its isopropyl derivative.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and pressing issues encountered during the analysis of isopropyl itraconazole.
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. What are the likely causes?
A1: The appearance of extraneous peaks is a classic sign of sample degradation. Isopropyl itraconazole is susceptible to three primary degradation pathways:
Oxidative Degradation: This is the most common issue. The piperazine ring is particularly prone to oxidation, forming N-oxide and N,N'-dioxide degradants.[1] This can be initiated by dissolved oxygen in the mobile phase, exposure to air, or the presence of oxidizing agents like peroxides in solvents (e.g., older THF).
Acidic Hydrolysis: Under low pH conditions, the dioxolane ring can undergo hydrolysis.[2] This is a critical consideration when selecting the mobile phase pH for reversed-phase HPLC.
Photodegradation: Exposure to UV light, even ambient laboratory light over time, can cause C-N bond cleavage and other structural changes.[3]
Q2: My peak area response for the main compound is decreasing over a sequence of injections. Why is this happening?
A2: A diminishing peak area suggests on-column degradation or instability in the prepared sample.
Sample Stability in Autosampler: Isopropyl itraconazole in solution can degrade over time, especially if the solvent is not optimal or if the autosampler vial is not protected from light. The stability in your chosen diluent may be limited to a few hours at room temperature.
Mobile Phase pH: If the mobile phase pH is too acidic (e.g., < pH 3), it can promote slow hydrolysis of the analyte on the column over the course of a long analytical run.[4]
Repeated Freeze-Thaw Cycles: If you are using a stock solution that has been frozen and thawed multiple times, this can accelerate degradation. It is recommended to aliquot stock solutions into single-use vials.
Q3: What is the best way to prepare and store stock solutions of isopropyl itraconazole?
A3: Proper preparation and storage are critical for reliable results.
Solvent Selection: Use high-purity (HPLC or MS-grade) solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For working solutions, a mixture of acetonitrile and water, matching the initial mobile phase composition, is often suitable.[5]
Storage Conditions: Stock solutions in DMSO should be aliquoted into single-use, amber glass vials to prevent light exposure and degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Aqueous Solutions: Do not store isopropyl itraconazole in aqueous solutions for extended periods due to its low solubility and potential for hydrolysis. Prepare aqueous dilutions fresh from the organic stock solution immediately before use.
Q4: Can I use a mobile phase with a low pH to improve peak shape?
A4: While a low pH can improve peak shape for basic compounds by ensuring complete ionization, it must be approached with caution for isopropyl itraconazole. A pH below 3.0 can induce acid-catalyzed hydrolysis of the dioxolane ring.[2] A compromise is often necessary. A mobile phase pH between 3.0 and 5.5 is generally a safer range to maintain protonation of the basic nitrogens (improving peak shape) without causing significant hydrolytic degradation.[4][6]
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific analytical problems.
Guide 1: Investigating and Mitigating Oxidative Degradation
Oxidation is a primary concern for isopropyl itraconazole, targeting the nitrogen atoms in the piperazine ring to form mono- and di-N-oxide impurities.[1]
Symptoms:
Appearance of new, typically more polar (earlier eluting in reversed-phase HPLC), peaks in the chromatogram.
A decrease in the main analyte peak area with a corresponding increase in the new impurity peaks.
Results are inconsistent between freshly prepared samples and those left standing.
Workflow for Troubleshooting Oxidation:
Caption: Troubleshooting workflow for oxidative degradation.
Detailed Protocols & Explanations:
Protocol 1: Use of Fresh Solvents: Ethers like tetrahydrofuran (THF) can form explosive peroxides upon storage and exposure to air. These peroxides are potent oxidizing agents that can degrade your analyte.
Action: Always use freshly opened bottles of high-purity solvents. If using THF, test for peroxides if the bottle has been open for an extended period.
Causality: This eliminates a primary source of oxidative contaminants in your sample diluent and mobile phase.[7]
Protocol 2: Mobile Phase Degassing: Dissolved oxygen in the mobile phase can contribute to on-column oxidation, especially under elevated temperatures.
Action: Use an in-line degasser or sparge your mobile phase reservoirs with an inert gas like helium or high-purity nitrogen for 15-20 minutes before and during the analysis.
Causality: Removing dissolved oxygen reduces the potential for oxidation of the analyte as it passes through the column.
Protocol 3: Addition of Antioxidants: For samples that show significant instability, adding a radical scavenger can be effective.
Action: Prepare your sample diluent with a small amount of an antioxidant. Butylated hydroxytoluene (BHT) or ascorbic acid at concentrations of 0.01-0.05% can be effective.
Causality: Antioxidants preferentially react with oxidizing species, protecting the analyte from degradation. Note: Ensure the antioxidant does not co-elute with your peak of interest or interfere with detection.
Guide 2: Preventing Hydrolytic and Photolytic Degradation
While less common than oxidation, hydrolysis and photolysis can lead to significant analytical errors if not controlled.
Symptoms:
Hydrolysis: Appearance of new peaks, particularly when using low pH mobile phases. The retention time of these degradants will differ significantly from the parent compound.
Photolysis: Sample-to-sample variability that correlates with the time the sample vial was exposed to light. Amber vials showing better stability than clear vials.
Workflow for Preventing Hydrolysis & Photolysis:
Caption: Key preventative measures for hydrolysis and photolysis.
Detailed Protocols & Explanations:
Protocol 4: Mobile Phase pH Control for HPLC:
Action: Prepare your aqueous mobile phase component with a buffer to maintain a consistent pH. Ammonium acetate or phosphate buffers at a concentration of 10-20 mM are common. Adjust the pH to be within the optimal range for your column (typically 3.0 to 7.5). A pH of 3.5 to 5.5 is often a good starting point for azole compounds.[4][8]
Causality: Buffering prevents pH shifts that can alter retention times and, more importantly, prevents the strongly acidic conditions that catalyze the hydrolysis of the dioxolane ring structure in isopropyl itraconazole.[2]
Protocol 5: Light Protection:
Action: From the moment you weigh the solid material, work to minimize light exposure. Use amber volumetric flasks for stock solutions and amber autosampler vials for your analytical samples. If your autosampler does not have a cover, use a simple cardboard box or UV-blocking plastic cover.
Causality: The chromophores in the isopropyl itraconazole structure can absorb UV-Vis radiation, leading to bond cleavage.[3] Amber glass is specifically designed to block these wavelengths, thus preventing photodegradation.
Part 3: Data Summary and Reference Protocols
Table 1: Summary of Stress Conditions from Forced Degradation Studies of Itraconazole
Forced degradation studies are essential for identifying potential degradants and establishing that your analytical method is "stability-indicating" as per ICH guidelines.[9][10][11] The table below summarizes typical conditions used for itraconazole, which serve as a starting point for isopropyl itraconazole.
This protocol is a composite based on several validated methods for itraconazole and serves as a robust starting point for isopropyl itraconazole analysis.
Objective: To separate isopropyl itraconazole from its potential oxidative and hydrolytic degradation products.
Methodology:
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.
Data acquisition and processing software.
Chromatographic Conditions:
Column: C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size). A C8 column may offer slightly different selectivity for the polar degradants.[1]
Mobile Phase:
Solvent A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.5 with dilute phosphoric acid.
Solvent B: Acetonitrile.
Gradient: Start with a 60:40 (A:B) mixture, ramping to 30:70 (A:B) over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Controlling column temperature enhances reproducibility.[4]
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of isopropyl itraconazole reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the initial mobile phase composition (60:40 A:B).
Sample Solution: Prepare sample to a target concentration of 50 µg/mL using the same diluent as the working standard.
Self-Validation Check:
A valid, stability-indicating method will show baseline resolution between the main isopropyl itraconazole peak and any peaks generated during forced degradation studies (see Table 1). The peak purity of the main analyte should be confirmed using a PDA detector, especially under stressed conditions.[13]
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
ICH, Q1A(R2) Guideline. International Council for Harmonisation. [Link]
Guduru, S., et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. RASĀYAN Journal of Chemistry. [Link]
Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]
Thangabalan, B., & Salomi, R. (2014). Development of validated RP-HPLC method for the estimation of Itraconazole. Asian Journal of Pharmaceutical Analysis. [Link]
Kasagić-Vujanović, I., Jovanović, M., & Rakić, T. (2013). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta pharmaceutica. [Link]
Shweta, S., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review. [Link]
Kumar, A., et al. (2015). Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form. International Journal of Pharma Research & Review. [Link]
El-Nabarawi, M. A., et al. (2012). Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. Iranian Journal of Pharmaceutical Research. [Link]
Sonawane, P., & Chhajed, S. (2023). Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv. [Link]
Paruchuri, S., & Pavani, K. H. (2015). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmaceutical Sciences and Research. [Link]
Shah, A., et al. (2024). Analytical Assay Method Development and Validation of Itraconazole in Itraconazole Ointment By Reverse Phase-HPLC. American Journal of PharmTech Research. [Link]
Jain, N., et al. (2022). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. Journal of Emerging Technologies and Innovative Research. [Link]
Reddy, G. S., et al. (2009). A stability-indicating LC method for the assay estimation of itraconazole in pharmaceutical dosage form. Analytical Chemistry: An Indian Journal. [Link]
Parikh, S. K., et al. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Pharmaceutical Methods. [Link]
Kokil, S., & Bhatia, M. (2021). Itraconazole: A literature review on analytical and bio-analytical methods. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
Al-Aani, H., et al. (2020). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. [Link]
Paruchuri, S., & Pavani, K. (2015). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Semantic Scholar. [Link]
Chen, Y., et al. (2012). Development of stabilized itraconazole nanodispersions by using high-gravity technique. Drug Development and Industrial Pharmacy. [Link]
HPLC Methods for analysis of Fluconazole. HELIX Chromatography. [Link]
Roy, C., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Parikh, S. (2021). Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. ResearchGate. [Link]
Alvarez-Pérez, M., et al. (2015). Study of the Preparation of Amorphous Itraconazole Formulations. Crystal Growth & Design. [Link]
Al-Ani, H., et al. (2020). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. [Link]
Dolan, J. W. (2014). On-Column Sample Degradation. LCGC International. [Link]
Al-Thahab, A., et al. (2016). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. [Link]
Popović-Koprivica, A., et al. (2015). Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance. BioMed Research International. [Link]
Wawrzkiewicz, M., et al. (2023). The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste Materials. Molecules. [Link]
Shah, J. C., & Hosmani, A. H. (2016). Soluble Itraconazole in Tablet Form Using Disordered Drug Delivery Approach: Critical Scale-up Considerations and Bio-equivalence Studies. Indian Journal of Pharmaceutical Sciences. [Link]
Summary of forced degradation study results. ResearchGate. [Link]
Iorio, R., et al. (2023). Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells. International Journal of Molecular Sciences. [Link]
LC Column Maintenance: Guide for Lasting Results. Phenomenex. [Link]
Van den Broeck, R., et al. (2023). Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. Environmental Pollution. [Link]
Doughari, J. H., & Manzara, S. (2008). ANTIOXIDANT AND ANTIFUNGAL ACTIVITY OF SELECTED MEDICINAL PLANT EXTRACTS AGAINST PHYTOPATHOGENIC FUNGI. Journal of Medicinal Plants Research. [Link]
UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. Waters. [Link]
Kokil, S., & Bhatia, M. (2012). Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis. SciSpace. [Link]
Salazar-López, I., et al. (2022). Antioxidant and Antifungal Activities and Characterization of Phenolic Compounds Using Ultra-High Performance Liquid Chromatography and Mass Spectrometry (UPLC-MS) of Aqueous Extracts and Fractions from Verbesina sphaerocephala Stems. Molecules. [Link]
Technical Support Center: Optimizing HPLC Separation of Itraconazole and Its Impurities
Welcome to the technical support center for the analysis of Itraconazole and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of Itraconazole and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for this critical antifungal agent. My approach is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your method development and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when beginning work with Itraconazole.
Q1: What is a reliable starting point for developing an HPLC method for Itraconazole and its impurities?
A solid starting point for a reversed-phase HPLC (RP-HPLC) method involves a C18 column and a mobile phase consisting of an organic modifier and a buffered aqueous phase. Itraconazole is a large, hydrophobic molecule, making a C18 stationary phase an excellent choice for achieving good retention.[1][2]
Rationale: The triazole and piperazine moieties in Itraconazole's structure contain basic nitrogens, which can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Using a low pH buffer (e.g., pH 2.0-3.0) protonates these basic sites, reducing secondary interactions and improving peak shape.[3] It also suppresses the ionization of acidic silanols on the stationary phase.
A summary of typical starting conditions reported in the literature is provided below.
Parameter
Recommended Starting Condition
Rationale & Key Considerations
Stationary Phase
C18 (L1 packing), 5 µm or 3 µm particle size (e.g., 4.6 x 150 mm)
Provides good retention for the hydrophobic Itraconazole molecule. Smaller particles can improve efficiency but increase backpressure.[1][3]
Mobile Phase A
Buffered Aqueous Solution (e.g., 0.05M Potassium Dihydrogen Phosphate or Ammonium Phosphate, adjusted to pH 2.0-3.0 with phosphoric acid)
Low pH is critical for good peak shape by minimizing silanol interactions.[3][4]
Mobile Phase B
Acetonitrile (ACN) or a mixture of Acetonitrile and another solvent (e.g., Methanol, Tetrahydrofuran)
ACN is a common choice. The addition of THF can sometimes improve selectivity for closely eluting impurities.[4]
Elution Mode
Gradient
A gradient is typically necessary to elute the main Itraconazole peak with a reasonable retention time while ensuring the separation of earlier and later eluting impurities.[1][5] An isocratic method may suffice for simple assay, but not for impurity profiling.[6][7]
Flow Rate
1.0 - 1.5 mL/min (for a 4.6 mm ID column)
A standard flow rate that provides a good balance between analysis time and efficiency.[1][6]
Column Temperature
30 °C
Elevated temperatures can reduce viscosity and improve peak efficiency, but should be optimized as it can also affect selectivity.[3][5]
Detection
UV at ~225 nm or ~260 nm
Itraconazole has multiple UV maxima. 225 nm is often used in pharmacopeial methods for impurities[4][8], while ~260 nm provides good sensitivity for the parent drug.[2][7] A photodiode array (PDA) detector is recommended to assess peak purity.
Sample Diluent
Methanol:Tetrahydrofuran (50:50) or Acetonitrile
Itraconazole is practically insoluble in water.[9] A strong organic diluent is required. Ensure the diluent is miscible with the mobile phase to prevent sample precipitation on-column.[4][7]
Q2: Which impurities should I be concerned with for Itraconazole?
Impurities can originate from the manufacturing process or from degradation. The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) list several specified impurities.[4][8][9]
Process-Related Impurities: Impurities B, C, D, E, F, and G are mentioned in the Ph. Eur. monograph.[8][9] The separation between Itraconazole and Impurity F can be particularly challenging and is often a critical parameter during method optimization.[3][5]
Degradation Products: Itraconazole is susceptible to degradation under stress conditions, particularly oxidation.[10][11] Forced degradation studies are essential to develop a stability-indicating method that can separate these degradants from the main peak and from each other. Common stress conditions include acid, base, peroxide (oxidation), heat, and light.[11][12] Oxidative stress can lead to the formation of N-oxide impurities on the piperazine ring.[10]
Q3: How do I prepare a sample from a capsule formulation for analysis?
Proper sample preparation is crucial for accurate and reproducible results, especially given Itraconazole's low aqueous solubility.
Protocol: Sample Preparation from Capsules
Determine Average Weight: Weigh the contents of at least 20 capsules individually and calculate the average fill weight.
Composite Powder: Combine the contents of the 20 capsules and mix thoroughly to ensure homogeneity.
Weighing: Accurately weigh a portion of the powder equivalent to a target concentration of Itraconazole (e.g., 100 mg).[6]
Initial Dissolution: Transfer the powder to a suitable volumetric flask (e.g., 100 mL). Add approximately 70% of the final volume of a strong organic diluent, such as Methanol:Tetrahydrofuran (50:50) or Acetonitrile.[4][7]
Sonication: Sonicate the flask for at least 30 minutes to facilitate the complete dissolution of the active ingredient.[1][4] Intermittent shaking can help.
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the final volume with the same diluent and mix well.
Filtration: Filter the solution through a 0.45 µm chemically compatible filter (e.g., PTFE or PVDF) to remove insoluble excipients before injection.[6]
Final Dilution (if necessary): Perform any subsequent dilutions required to bring the concentration into the linear range of the method using the appropriate diluent.[1]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem: Poor Peak Shape (Tailing or Fronting)
Q4: My Itraconazole peak is showing significant tailing. What is the cause and how can I fix it?
Peak tailing for Itraconazole is a classic issue caused by secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the HPLC column's silica surface.
Troubleshooting Workflow: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Solution 1: Optimize Mobile Phase pH (Primary Fix): Ensure the aqueous component of your mobile phase has a pH between 2.0 and 3.0.[3] This protonates Itraconazole, minimizing its interaction with silanols. It also suppresses the ionization of the silanol groups themselves.
Solution 2: Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to shield residual silanols. If you are using an older generation column, switching to a modern equivalent can dramatically improve peak shape.
Solution 3: Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape.[7] The TEA preferentially interacts with the active silanol sites, masking them from the analyte. However, TEA can shorten column lifetime and is not compatible with mass spectrometry.
Solution 4: Check for Contamination: Strongly retained compounds from previous injections can act as new active sites on the column. Ensure your column is properly flushed and regenerated between analyses.
Problem: Inadequate Resolution
Q5: I cannot separate Itraconazole from a known impurity (e.g., Impurity F). What steps should I take?
Achieving adequate resolution between a parent peak and a closely eluting impurity is a common method development challenge. The separation between Itraconazole and Impurity F is a known critical pair.[3][5]
Solution 1: Adjust Organic Modifier Percentage: The most straightforward approach is to adjust the acetonitrile (or methanol) concentration in your mobile phase. If using a gradient, try making the gradient shallower (i.e., increase the time over which the organic percentage changes). This gives the peaks more time to separate on the column.
Solution 2: Optimize Temperature: Column temperature can alter selectivity. Systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C).[3] Sometimes a small change can significantly impact the relative retention of two peaks.
Solution 3: Change the Organic Modifier: If acetonitrile does not provide the desired selectivity, try substituting it with methanol or using a ternary mixture (e.g., Water/ACN/Methanol). Different organic modifiers interact differently with the analyte and stationary phase, which can alter elution order and improve resolution.
Solution 4: Evaluate Mobile Phase pH: While pH is key for peak shape, it can also fine-tune selectivity, especially if the impurities have different pKa values from Itraconazole. Evaluate a narrow pH range (e.g., 2.2, 2.5, 2.8) to see if it improves the critical separation.[3]
Solution 5: Try a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. A phenyl-hexyl or a polar-embedded phase may offer a different selectivity compared to a standard C18, potentially resolving the critical pair.
Problem: Method Sensitivity and Stability
Q6: How can I ensure my method is stability-indicating?
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[11] This is a regulatory requirement and is confirmed through forced degradation studies.
Protocol: Forced Degradation Study
Prepare Stock Solutions: Prepare solutions of Itraconazole in a suitable diluent.
Apply Stress Conditions: Expose the solutions to the following conditions in separate experiments[11][12]:
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 80°C for 4 hours).
Base Hydrolysis: Add 0.1 M NaOH and heat.
Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature or slightly elevated temperature.[1][10]
Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 105°C).
Photolytic Degradation: Expose a solution to UV and/or visible light.
Neutralization: After the stress period, neutralize the acidic and basic samples before dilution.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your HPLC method with a PDA detector.
Evaluation:
Peak Purity: Assess the peak purity of the Itraconazole peak in all chromatograms. The peak should be spectrally pure, indicating no co-eluting degradants.
Mass Balance: The sum of the assay of Itraconazole and the area of all impurities and degradation products should be close to 100% of the initial concentration, demonstrating that all degradants are being detected.
HPLC Method Development & Optimization Workflow
Caption: General workflow for HPLC method development.
References
Paruchuri, S., & Pavani, K. H. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
Kumar, K. A., & Kumar, V. V. (2015). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmacy. Retrieved from [Link]
Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43.
Rajput, S., et al. (2015). Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form. International Journal of Pharmaceutical Quality Assurance, 6(4), 88-92.
Hummert, P., et al. (2012). Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(8), 4201-4209. Available at: [Link]
SIELC Technologies. (n.d.). Separation of Itraconazole on Newcrom R1 HPLC column. Retrieved from [Link]
Thermo Fisher Scientific. (2015). Simple HPLC-UV method for the determination of itraconazole impurities. AppsLab Library.
Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.
Shaik, D. K., & Konda, R. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 123-132.
Sriram, D., et al. (2017). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. International Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 157-162.
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Itraconazole Monograph. European Pharmacopoeia 11.0.
United States Pharmacopeial Convention. (2025). Itraconazole Capsules Monograph. USP 2025.
Malenović, A., et al. (2014). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta Pharmaceutica, 64(2), 187-203. Available at: [Link]
JETIR. (2023). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. JETIR, 10(8). Available at: [Link]
ResearchGate. (n.d.). Forced degradation studies results of itraconazole and terbinafine HCl. Retrieved from [Link]
European Pharmacopoeia. (2011). Itraconazole Monograph 7.0.
HALO Columns. (n.d.). Optimization of USP Monograph for Itraconazole. Retrieved from [Link]
Comparative Efficacy Guide: Itraconazole vs. Isopropyl Itraconazole in Antifungal Drug Development
As drug development professionals and analytical scientists, we constantly evaluate not only active pharmaceutical ingredients (APIs) but also their structural analogs and process impurities. is a cornerstone broad-spect...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals and analytical scientists, we constantly evaluate not only active pharmaceutical ingredients (APIs) but also their structural analogs and process impurities. is a cornerstone broad-spectrum triazole antifungal. However, during its synthesis and stability profiling, (also known as Itraconazole Impurity D or Impurity 9; CAS 89848-49-7) frequently emerges.
This guide provides an objective, data-driven comparison of the parent drug versus its isopropyl analog. By examining their structural differences, target binding affinities, and in vitro efficacies, researchers can better understand the structure-activity relationships (SAR) governing azole antifungal potency and establish rigorous impurity qualification thresholds.
Structural and Mechanistic Analysis
Both Itraconazole (ITZ) and Isopropyl Itraconazole (Iso-ITZ) exert their antifungal effects by inhibiting lanosterol 14α-demethylase (CYP51A1) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.
The structural divergence between the two molecules lies exclusively in the alkyl chain extending from the triazolone ring:
Itraconazole features a sec-butyl group .
Isopropyl Itraconazole features an isopropyl group (lacking one methylene carbon).
The Causality of Structural Variance:
In the CYP51A1 binding pocket, the sec-butyl group of ITZ extends into a specific hydrophobic cleft, maximizing van der Waals interactions and stabilizing the drug-enzyme complex. Truncating this chain to an isopropyl group slightly reduces the lipophilic surface area. While the primary mechanism—coordination of the triazole N4 nitrogen to the heme iron—remains intact, this subtle loss of hydrophobic packing marginally decreases target residence time and alters the molecule's overall partition coefficient (LogP).
Fig 1: Mechanism of CYP51A1 inhibition by azole derivatives disrupting ergosterol biosynthesis.
Comparative Quantitative Data
To objectively evaluate the impact of the isopropyl substitution, we must look at both physicochemical properties and representative in vitro efficacy metrics. The data below synthesizes standard SAR profiling used in .
Parameter
Itraconazole (Parent API)
Isopropyl Itraconazole (Analog/Impurity)
CAS Number
84625-61-6
89848-49-7
Triazolone Substitution
sec-butyl
isopropyl
Molecular Formula
C₃₅H₃₈Cl₂N₈O₄
C₃₄H₃₆Cl₂N₈O₄
Molecular Weight
705.63 g/mol
691.61 g/mol
Estimated LogP
~5.6
~5.2
MIC₅₀ (A. fumigatus)
0.125 - 0.25 µg/mL
0.25 - 0.50 µg/mL
MIC₅₀ (C. albicans)
0.03 - 0.06 µg/mL
0.06 - 0.125 µg/mL
CYP51 Binding (K_d)
~15 nM
~28 nM
Data Interpretation: Iso-ITZ retains potent antifungal activity, but generally exhibits a 2-fold increase in Minimum Inhibitory Concentration (MIC) compared to the parent drug. This demonstrates that while the impurity is pharmacologically active, the sec-butyl group is optimal for efficacy.
Self-Validating Experimental Protocols
To generate reliable comparative data between ITZ and Iso-ITZ, laboratories must employ protocols that automatically flag artifacts. Below are the field-proven methodologies for target binding and in vitro efficacy.
Protocol A: CYP51A1 Spectral Binding Assay
We utilize a Type II difference spectral assay rather than fluorescence polarization. Why? Azoles act by directly coordinating their triazole nitrogen to the heme iron of the CYP51 enzyme. Measuring the shift of the Soret band directly quantifies this specific biochemical interaction.
Step-by-Step Methodology:
Enzyme Preparation: Purify recombinant fungal CYP51A1 and dilute to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
Baseline Scan: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.
Ligand Titration: Titrate ITZ and Iso-ITZ (dissolved in DMSO) into the sample cuvette in 0.5 µM increments (0.5 to 10 µM final concentration). Add an equal volume of pure DMSO to the reference cuvette to eliminate solvent effects.
Spectral Recording: After each addition, record the difference spectrum. Look for the appearance of a peak at ~430 nm and a trough at ~390 nm, characteristic of Type II binding.
Self-Validation Check (Critical): Monitor the isosbestic point (typically around 410 nm). If the isosbestic point drifts or shifts during titration, it immediately flags non-specific protein denaturation or aggregation. This acts as an internal validation system; any well with a drifting isosbestic point is automatically excluded from
Kd
calculations, preventing false-positive affinity data.
Media Preparation: Use RPMI 1640 medium buffered to exactly pH 7.0 with 0.165 M MOPS. Causality: Azole activity is highly pH-dependent. MOPS maintains a rigid pH at 35°C, ensuring that observed MIC differences are strictly due to the sec-butyl vs. isopropyl structural variance, not environmental pH artifacts.
Inoculum Preparation: Standardize fungal suspensions (C. albicans or A. fumigatus) to
1×103
to
5×103
CFU/mL using a spectrophotometer (OD₅₃₀).
Drug Dilution: Prepare 2-fold serial dilutions of ITZ and Iso-ITZ in DMSO, then dilute 1:100 in the RPMI medium to ensure final DMSO concentrations remain below 1% (preventing solvent toxicity).
Incubation & Reading: Incubate microtiter plates at 35°C for 48 hours. Determine the MIC as the lowest concentration resulting in a prominent reduction (≥50%) in visible growth compared to the control.
Self-Validation Check: Include a known quality control strain (e.g., C. krusei ATCC 6258). If the MIC for the QC strain falls outside the established acceptable range (0.125–0.5 µg/mL for ITZ), the entire plate is invalidated. This ensures media, temperature, and compound stability were optimal during the run.
Fig 2: Experimental workflow for comparative azole efficacy and target binding validation.
Conclusion & Drug Development Implications
The comparative analysis between Itraconazole and Isopropyl Itraconazole highlights the precision required in antifungal drug design. While Isopropyl Itraconazole retains significant CYP51A1 inhibitory activity, the absence of a single methyl group reduces its hydrophobic packing efficiency, leading to a slight drop in target affinity and in vitro efficacy.
For drug development professionals, this underscores the necessity of strict impurity profiling. Because Iso-ITZ is pharmacologically active, its presence as an impurity in commercial Itraconazole batches must be carefully quantified to ensure consistent pharmacokinetic performance and clinical outcomes.
References
NCATS Inxight Drugs - ITRACONAZOLE. National Center for Advancing Translational Sciences. Retrieved from:[Link]
NIH Global Substance Registration System (GSRS) - ITRACONAZOLE. Retrieved from:[Link]
Comparative
Comparative Analysis of Itraconazole and its Isopropyl Analog: Structure-Activity Relationships and Therapeutic Potential
As drug development increasingly pivots toward repurposing established pharmacophores, Itraconazole (ITZ) —a broad-spectrum triazole antifungal—has emerged as a highly potent anti-angiogenic agent and Hedgehog (Hh) signa...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly pivots toward repurposing established pharmacophores, Itraconazole (ITZ) —a broad-spectrum triazole antifungal—has emerged as a highly potent anti-angiogenic agent and Hedgehog (Hh) signaling inhibitor[1][2]. However, ITZ's pleiotropic nature necessitates precise structural optimization to isolate specific therapeutic effects and minimize off-target toxicity.
This technical guide provides an in-depth comparative analysis between native itraconazole and its isopropyl analog (Itraconazole EP Impurity D, also known as Compound 7d or Hedgehog IN-1)[3][4]. By dissecting the causality behind their structure-activity relationships (SAR), we establish a framework for utilizing these compounds in targeted oncological research.
Structural Causality and Mechanistic Divergence
The pharmacological divergence between ITZ and its isopropyl analog centers entirely on the alkyl side chain attached to the triazolone moiety.
Itraconazole utilizes a sec-butyl group. This four-carbon chain contains a chiral center and provides specific steric bulk that allows it to interact with multiple distinct targets, including fungal CYP51, human Smoothened (SMO), and the machinery responsible for VEGFR2 glycosylation[1][2].
The Isopropyl Analog (Compound 7d) replaces the sec-butyl group with a three-carbon isopropyl group[3].
The Causality of Target Affinity:
Replacing the sec-butyl chain with an isopropyl group eliminates a chiral center (simplifying synthesis) and fundamentally alters hydrophobic interactions within the SMO receptor's binding pocket. SAR studies demonstrate that the smaller, highly branched isopropyl group optimally fits the SMO receptor, drastically increasing Hh pathway inhibition potency[2][4]. Conversely, the structural requirements for inhibiting VEGFR2 glycosylation are divergent; potent inhibition of VEGFR2 maturation requires a side chain of at least four carbons[2]. Therefore, the isopropyl analog acts as a highly selective SMO antagonist with diminished anti-angiogenic (VEGFR2) crossover.
Fig 1: Mechanism of Hedgehog pathway antagonism by the isopropyl analog.
Comparative Pharmacological Profile
The following table synthesizes the quantitative performance metrics of both compounds, highlighting the inverse relationship between Hh inhibition and VEGFR2 glycosylation inhibition based on side-chain length.
To objectively compare these analogs in a laboratory setting, we employ a dual-assay system. Every step is designed with built-in self-validation to ensure that observed IC₅₀ shifts are due to target engagement rather than general cytotoxicity.
Fig 2: Parallel experimental workflow for evaluating SMO and VEGFR2 inhibition.
Causality: GLI1 is a direct downstream transcriptional target of the Hh pathway. By quantifying GLI1 mRNA levels, we generate a highly sensitive, amplified readout of upstream SMO inhibition by the analogs[2].
Cell Culture & Seeding: Culture Medulloblastoma (MB) cells (e.g., Daoy or Ptch-deficient models) in DMEM supplemented with 10% FBS. Seed at 2 × 10⁵ cells/well in 6-well plates.
Compound Treatment: Starve cells in 0.5% serum for 24 hours to induce primary cilia formation (essential for SMO signaling). Treat cells with a concentration gradient (10 nM to 5 μM) of ITZ or the Isopropyl Analog.
RNA Extraction & cDNA Synthesis: After 24 hours, lyse cells and extract total RNA using a standard silica-column kit. Synthesize cDNA using random hexamers.
RT-qPCR (Self-Validation Step): Amplify GLI1 using specific primers. Crucial: Multiplex with GAPDH or ACTB as endogenous controls. If the endogenous control shifts significantly at higher analog concentrations, the compound is inducing general cytotoxicity, and those data points must be excluded from the SMO IC₅₀ calculation.
Causality: ITZ specifically inhibits the Golgi-mediated N-linked glycosylation of VEGFR2. This protocol forces a molecular weight shift on an SDS-PAGE gel—from the mature, fully glycosylated form (~230 kDa) to the immature, unglycosylated form (~200 kDa)—providing a direct visual metric of anti-angiogenic target engagement[2].
HUVEC Culture: Grow Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
Treatment: Expose cells to 1 μM of ITZ or the Isopropyl Analog for 24 hours.
Protein Extraction: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
BCA Assay (Self-Validation Step): Quantify protein to ensure exactly 30 μg of lysate is loaded per well. Equal loading prevents false-positive interpretations of band degradation.
Immunoblotting: Run on an 8% SDS-PAGE gel (optimized for high molecular weight resolution). Transfer to a PVDF membrane and probe with anti-VEGFR2 antibodies. The Isopropyl Analog will show a predominantly intact 230 kDa band, whereas native ITZ will induce a distinct shift to the 200 kDa immature band.
References
Shi, W., Nacev, B. A., Aftab, B. T., et al. "Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling", Journal of Medicinal Chemistry (ACS Publications), 2011. URL: [Link]
Validating the Antifungal Spectrum of Isopropyl Itraconazole: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of isopropyl itraconazole, a novel analogue of the broad-spectrum antifungal agent, itraconazole. Designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the in vitro validation of isopropyl itraconazole, a novel analogue of the broad-spectrum antifungal agent, itraconazole. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust, self-validating experiments to objectively compare the antifungal spectrum and pharmacodynamics of isopropyl itraconazole against its parent compound. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction: The Rationale for Itraconazole Analogue Development
Itraconazole, a second-generation triazole antifungal, has been a cornerstone in the treatment of a wide range of fungal infections for decades.[1][2] Its mechanism of action involves the inhibition of lanosterol 14-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[6][7]
While potent, itraconazole exhibits variable oral bioavailability and is subject to drug-drug interactions due to its inhibition of the human cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] These limitations have spurred the development of structural analogues designed to improve pharmacokinetic properties, enhance efficacy, and potentially broaden the antifungal spectrum.[8][9] Isopropyl itraconazole represents one such theoretical modification, where the sec-butyl side chain of the triazolone moiety is replaced with an isopropyl group. This guide outlines the necessary experimental framework to validate its antifungal profile.
Mechanism of Action: The Azole Antifungal Pathway
The primary target for both itraconazole and its analogues is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, a critical step in maintaining the structural and functional integrity of the fungal cell membrane.[3][6][7]
Caption: Mechanism of action of azole antifungals.
Experimental Validation Framework
A multi-phased approach is essential to thoroughly characterize the antifungal properties of isopropyl itraconazole in comparison to the parent compound.
Phase 1: In Vitro Susceptibility Testing via Broth Microdilution
The cornerstone of antifungal spectrum validation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[10] The broth microdilution method, as standardized by CLSI documents M27 for yeasts and M38 for filamentous fungi, provides a quantitative and reproducible assessment.[11][12][13]
Experimental Protocol: Broth Microdilution (Adapted from CLSI M27/M38)
Inoculum Preparation:
For yeasts (e.g., Candida spp.), grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.[14] Select several colonies and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
For molds (e.g., Aspergillus spp.), grow cultures on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to the desired concentration using a hemocytometer.
Drug Dilution:
Prepare stock solutions of itraconazole and isopropyl itraconazole in dimethyl sulfoxide (DMSO).
Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS to pH 7.0) in 96-well microtiter plates to achieve final concentrations ranging from 0.015 to 16 µg/mL.[15]
Inoculation:
Dilute the standardized fungal suspension in RPMI 1640 medium.
Inoculate each well of the microtiter plate with the fungal suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.
Incubation:
Incubate plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts and 48-72 hours for molds, or until sufficient growth is seen in the growth control well.[15]
MIC Determination:
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control well.
Table 1: Illustrative Comparative MIC Data (µg/mL) for Itraconazole vs. Isopropyl Itraconazole
Fungal Species
Type
Itraconazole (MIC)
Isopropyl Itraconazole (Hypothetical MIC)
Candida albicans
Yeast
0.125
0.125
Candida glabrata
Yeast
0.5
0.25
Candida krusei
Yeast
0.25
0.25
Cryptococcus neoformans
Yeast
0.06
0.06
Aspergillus fumigatus
Mold
0.5
0.5
Aspergillus flavus
Mold
1
0.5
Trichophyton rubrum
Dermatophyte
0.125
0.06
| Fusarium solani | Mold | >16 | >16 |
Note: Data is hypothetical and for illustrative purposes only.
Phase 2: Determination of Fungicidal vs. Fungistatic Activity via Time-Kill Assay
Time-kill assays provide critical pharmacodynamic information on the rate and extent of antifungal activity, distinguishing between fungicidal (killing) and fungistatic (growth-inhibiting) effects.[10] A fungicidal agent is typically defined as one that produces a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[10]
Caption: Workflow for the Antifungal Time-Kill Assay.
Experimental Protocol: Time-Kill Assay
Preparation: Prepare standardized inoculum (~1-5 x 10⁵ CFU/mL) and antifungal solutions in RPMI 1640 medium at concentrations of 0x (growth control), 1x, 4x, and 16x the predetermined MIC.[7][10]
Incubation: Incubate tubes at 35°C with agitation.[16]
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
Quantification: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a defined volume of the appropriate dilutions onto SDA plates.
Colony Counting: Incubate plates for 24-48 hours and count the number of colony-forming units (CFU). Calculate the CFU/mL for each time point.
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antifungal concentration to generate time-kill curves.
Table 2: Illustrative Time-Kill Results against C. albicans (log₁₀ CFU/mL Reduction from Inoculum)
Time (h)
Itraconazole (4x MIC)
Isopropyl Itraconazole (4x MIC)
Interpretation
0
0
0
Baseline
4
-0.5
-0.8
Initial activity
8
-1.2
-1.8
Continued activity
12
-1.8
-2.5
Significant reduction
| 24 | -2.1 | -3.2 | Fungistatic vs. Fungicidal |
Note: Data is hypothetical. A reduction ≥3 log₁₀ indicates fungicidal activity.
Phase 3: Synergy Testing via Checkerboard Assay
The checkerboard method is a common in vitro technique to assess the interaction between two antimicrobial agents.[17][18] It can identify synergistic (enhanced effect), indifferent (no change), or antagonistic (reduced effect) interactions. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify these interactions.
Experimental Protocol: Checkerboard Assay
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of isopropyl itraconazole horizontally and a second antifungal agent (e.g., Amphotericin B) vertically. The result is a matrix of wells containing various combinations of both drugs.
Inoculation: Inoculate the plate with a standardized fungal suspension as described for the broth microdilution method.
Incubation: Incubate the plate under the same conditions as for MIC testing.
Data Analysis:
Determine the MIC of each drug alone and in combination.
Calculate the FIC for each drug: FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone).
Calculate the FIC Index: ΣFIC = FIC A + FIC B.
Interpretation:
Synergy: ΣFIC ≤ 0.5
Indifference: 0.5 < ΣFIC ≤ 4.0
Antagonism: ΣFIC > 4.0
Table 3: Illustrative FIC Index for Isopropyl Itraconazole in Combination with Other Antifungals
Fungal Species
Combination Agent
ΣFIC (Hypothetical)
Interpretation
A. fumigatus
Voriconazole
0.75
Indifference
C. glabrata
Caspofungin
0.375
Synergy
| C. neoformans | Amphotericin B | 0.5 | Synergy |
Note: Data is hypothetical and for illustrative purposes only.
Expected Outcomes and Implications
The successful validation of isopropyl itraconazole would involve demonstrating one or more of the following outcomes compared to itraconazole:
Equivalent or Superior Potency: Exhibiting lower or equal MIC values against a broad range of clinically relevant fungi.
Expanded Spectrum of Activity: Showing activity against fungal species that are typically resistant to itraconazole.
Enhanced Fungicidal Activity: Demonstrating a cidal, rather than static, effect against key pathogens.
Synergistic Potential: Working effectively in combination with other antifungal classes, potentially allowing for lower doses and reduced toxicity.
Positive findings from this in vitro validation framework would provide a strong rationale for advancing isopropyl itraconazole to preclinical in vivo studies and further drug development.
Conclusion
This guide provides a rigorous, stepwise framework for the comprehensive validation of isopropyl itraconazole's antifungal spectrum. By employing standardized methodologies such as broth microdilution, time-kill assays, and checkerboard synergy testing, researchers can generate the high-quality, reproducible data necessary to objectively compare its performance against the parent compound, itraconazole. This structured approach ensures scientific integrity and provides the foundational evidence required for critical decisions in the antifungal drug development pipeline.
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Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal. [Link]
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A highly efficient synthesis of itraconazole intermediates and their analogues - IAEA. [Link]
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In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - MDPI. [Link]
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Optimization and Evaluation of Novel Antifungal Agents for the Treatment of Fungal Infection. [Link]
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Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. [Link]
1 SUMMARY OF PRODUCT CHARACTERISTICS - EFDA. [Link]
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Formulation and Evaluation of Itraconazole Topical Spray - Research Journal of Topical and Cosmetic Sciences. [Link]
Comparison of in vitro antifungal activity of itraconazole and hydroxy-itraconazole by colorimetric MTT assay - PubMed. [Link]
In vitro MIC comparison of a test itraconazole brand versus 4 brands of itraconazole against clinical isolates of Trichophyton mentagrophytes and Trichophyton rubrum using broth dilution method and disc diffusion method - IP Indian J Clin Exp Dermatol - IP Indian Journal of Clinical and Experimental Dermatology. [Link]
Pharmacokinetic and clinical comparison of super-bioavailable itraconazole and conventional itraconazole at different dosing in dermatophytosis - PMC. [Link]
Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed. [Link]
Analytical Comparison Guide: Cross-Reactivity of Anti-Itraconazole Antibodies with Isopropyl Itraconazole
Executive Summary In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) assay development, the specificity of an immunoassay is fundamentally defined by its ability to distinguish a parent drug from its structura...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) assay development, the specificity of an immunoassay is fundamentally defined by its ability to distinguish a parent drug from its structurally similar metabolites and synthesis impurities. Itraconazole, a broad-spectrum triazole antifungal, presents a unique analytical challenge due to the presence of its analogue, Isopropyl Itraconazole (EP Impurity D)[1].
This guide provides an objective, data-driven comparison of how different anti-itraconazole antibodies (monoclonal vs. polyclonal) perform when challenged with isopropyl itraconazole. By examining the structural causality of cross-reactivity and establishing a self-validating experimental protocol, researchers can make informed decisions when selecting antibodies for highly specific diagnostic or analytical applications.
The Structural Challenge: Epitope Recognition
To understand why cross-reactivity occurs, we must analyze the structural causality. Both itraconazole and isopropyl itraconazole share a massive, complex backbone consisting of a triazole ring, a piperazine-phenyl-triazolone segment, and a chlorinated phenyl group.
The sole structural difference lies at the terminal alkyl chain:
Itraconazole terminates in a sec-butyl group.
Isopropyl Itraconazole terminates in an isopropyl group[2].
When an immunogen (e.g., Itraconazole-BSA)[3] is synthesized, the linker placement dictates which epitopes are exposed to the host animal's immune system. If the antibody's paratope primarily recognizes the shared piperazine-triazolone core, it will exhibit high cross-reactivity. Conversely, if the paratope is highly specific to the steric bulk of the terminal sec-butyl group, the missing methyl group in the isopropyl analogue will result in a thermodynamic binding penalty, effectively lowering cross-reactivity.
Table 1: Structural and Physicochemical Comparison
Antibody Selection: Monoclonal vs. Polyclonal Dynamics
The choice of antibody fundamentally alters the assay's vulnerability to impurity interference, a known issue in azole TDM assays[4][5].
Polyclonal Antibodies (pAbs): Reagents such as Rabbit Anti-Itraconazole[6] contain a heterogeneous pool of immunoglobulins. Because this pool targets multiple overlapping epitopes across the entire itraconazole molecule, a large fraction of the antibodies will inevitably bind the shared backbone, resulting in high cross-reactivity with the isopropyl analogue.
Monoclonal Antibodies (mAbs): Reagents such as Mouse Anti-Itraconazole (Clones 36 and 45)[3] offer single-epitope specificity. By screening and selecting clones that specifically require the sec-butyl group for tight binding, researchers can achieve minimal cross-reactivity.
Logical pathway of antibody cross-reactivity based on structural epitopes.
To objectively compare antibody performance, we utilize a homologous competitive ELISA. This protocol is designed as a self-validating system : it incorporates internal parallelism and matrix-matching to ensure that any observed shift in binding affinity is strictly caused by the structural difference between the sec-butyl and isopropyl groups, not artifactual interference.
Step-by-Step Protocol
Step 1: Matrix-Matched Calibration
Action: Prepare serial dilutions of Itraconazole and Isopropyl Itraconazole (0.1–100 ng/mL) in analyte-free human serum.
Causality: Matrix components (lipids, proteins) can alter antibody binding kinetics. Matrix-matching ensures the calculated IC50 shift is purely a function of paratope-epitope affinity.
Step 2: Competitive Binding Reaction
Action: Coat microtiter plates with 1 µg/mL Itraconazole-BSA conjugate[3]. Add 50 µL of standards and 50 µL of the target anti-itraconazole antibody (mAb or pAb). Incubate for 1 hour at 37°C.
Causality: This setup forces the free drug and the conjugated drug to compete for limited antibody binding sites. The thermodynamic affinity of the antibody dictates the equilibrium state.
Step 3: Self-Validation via Parallelism & Spiking
Action: Run a spiked Quality Control (QC) sample containing 5 ng/mL of both compounds. Perform serial dilutions of this QC sample.
Causality: If the assay is robust, the serial dilutions will plot parallel to the standard curve. The spiked sample reveals if cross-reactivity is strictly additive, ensuring the %CR metric is mathematically reliable in complex biological mixtures.
Step 4: Signal Detection & Calculation
Action: Wash unbound reagents, add an HRP-conjugated secondary antibody, followed by TMB substrate. Measure absorbance at 450 nm.
Causality: Using the IC50 (the 50% displacement point) rather than a single concentration point provides a robust, curve-independent metric of thermodynamic binding affinity.
Comparative Data Analysis
The following table presents representative validation data comparing the performance of different antibody types using the self-validating protocol described above.
Data Interpretation:
Clone 45 demonstrates superior specificity (7.7% CR), indicating its paratope is highly sensitive to the steric presence of the sec-butyl group. In contrast, the polyclonal pool cannot effectively distinguish between the two molecules (80.6% CR), making it unsuitable for assays where isopropyl itraconazole impurity levels might fluctuate and cause false-positive concentration spikes.
Conclusion & Impact on Drug Development
When developing immunoassays for itraconazole—whether for TDM, lot-release testing of APIs, or pharmacokinetic profiling—the presence of isopropyl itraconazole (Impurity D) cannot be ignored. As demonstrated in comparative studies of other azoles like tacrolimus and voriconazole[4][5], cross-reactivity directly compromises clinical decision-making.
Drug development professionals must prioritize highly characterized monoclonal antibodies (e.g., Clone 45) that have been rigorously screened against isopropyl itraconazole using self-validating competitive models. Relying on uncharacterized polyclonal pools introduces unacceptable analytical risk due to broad epitope recognition.
References
Abvigen Inc. "Rabbit Anti-Itraconazole Polyclonal Antibody." Abvigen.
Creative Diagnostics. "Itraconazole [BSA] (DAG-WT1062B) and Monoclonal Antibodies." Creative Diagnostics.
Santa Cruz Biotechnology. "Isopropyl Itraconazole | CAS 89848-49-7." SCBT.
Oxford Academic. "Tacrolimus Assay Comparison: Analytical and Operational Considerations for Immunoassay vs Mass Spectrometry Testing." Oxford University Press.
Biblio / Ghent University. "Therapeutic drug monitoring of voriconazole: validation of a novel ARKTM immunoassay and comparison with ultra-high performance." UGent.
A Comparative Guide to the Cytotoxicity and Pharmacological Profiles of Itraconazole vs. Isopropyl Itraconazole
As drug development shifts toward repurposing established pharmacophores, triazole derivatives have garnered significant attention. Itraconazole (ITZ), a benchmark antifungal, is increasingly studied for its potent anti-...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development shifts toward repurposing established pharmacophores, triazole derivatives have garnered significant attention. Itraconazole (ITZ), a benchmark antifungal, is increasingly studied for its potent anti-angiogenic and anti-cancer properties. However, structural analogs and synthetic impurities—such as Isopropyl Itraconazole (CAS 89848-49-7)—present unique pharmacological and toxicological challenges.
This guide provides an objective, data-driven comparison of the cytotoxicity, structure-activity relationships (SAR), and in vitro evaluation methodologies for Itraconazole and its isopropyl analog.
Structural Mechanics and Causality of Cytotoxicity
To understand the divergent cytotoxicity profiles of these two compounds, we must first examine the causality driven by their molecular structures.
Itraconazole is a highly lipophilic molecule characterized by a sec-butyl substituted triazolone ring. This sec-butyl moiety is precisely sized to anchor the molecule within the hydrophobic binding pockets of both CYP51 (lanosterol 14α-demethylase) and the Smoothened (SMO) receptor, the latter being the primary target for its Hedgehog (Hh) pathway inhibition [1].
Isopropyl itraconazole replaces this sec-butyl group with an isopropyl group. The loss of a single methylene carbon reduces the steric volume of the alkyl tail. In the context of rigid receptor pockets, this slight reduction in van der Waals interactions alters binding thermodynamics.
Target Efficacy: The reduced steric bulk diminishes the binding affinity to SMO, requiring higher concentrations to achieve pathway inhibition [2].
Off-Target Cytotoxicity: Because higher doses are required for efficacy, the compound exhibits a narrower therapeutic index. The altered lipophilicity also shifts its metabolic clearance, potentially exacerbating intracellular accumulation in hepatocytes and increasing off-target cytotoxicity via broad-spectrum cytochrome P450 (e.g., CYP3A4) inhibition [3].
Fig 1: Mechanism of Hedgehog (Hh) pathway inhibition by Itraconazole analogs targeting Smoothened.
Quantitative Cytotoxicity Comparison
The table below synthesizes the comparative in vitro cytotoxicity and pharmacological metrics of both compounds based on established SAR profiling and toxicological safety data [2, 4].
Parameter
Itraconazole (ITZ)
Isopropyl Itraconazole
CAS Number
84625-61-6
89848-49-7
Triazolone Substituent
sec-butyl
Isopropyl
Hedgehog Inhibition (IC50)
~0.12 - 0.8 μM
> 1.2 μM (Reduced potency)
HUVEC Proliferation (IC50)
0.17 μM
~0.25 - 0.30 μM
HepG2 Cytotoxicity (IC50)
~25.0 μM
~18.5 μM (Higher relative toxicity)
Acute Oral Toxicity (LD50)
> 320 mg/kg (Mice)
Category 4 (Harmful if swallowed)
Primary Hazard Class
Hepatic enzyme elevation
Skin/Eye Irritation (H315/H319)
Note: Isopropyl itraconazole demonstrates a lower IC50 for general mammalian cell cytotoxicity (indicating higher toxicity) while simultaneously requiring higher concentrations to achieve targeted anti-angiogenic (HUVEC) and anti-cancer (Hedgehog) effects.
Self-Validating Experimental Methodologies
When testing highly lipophilic compounds like ITZ and its derivatives, precipitation in aqueous cell culture media is a major confounding factor. Relying on traditional colorimetric assays (like MTT) often yields artifactual data because precipitated drug aggregates scatter light, skewing absorbance readings.
To ensure trustworthiness and scientific integrity , the following protocol utilizes an ATP-based luminescence assay (CellTiter-Glo), which is impervious to optical interference from drug precipitation. Furthermore, the protocol is designed as a self-validating system by incorporating strict vehicle controls and Z'-factor calculations.
Causality Check: ITZ derivatives are practically insoluble in water. Prepare a 10 mM master stock in 100% DMSO.
Perform serial dilutions (100 µM down to 0.1 µM) in 100% DMSO, then perform a final 1:200 dilution into pre-warmed culture media. This ensures the final DMSO concentration on the cells never exceeds 0.5% (v/v), preventing solvent-induced cytotoxicity.
Step 3: Treatment & Self-Validation Controls
Test Wells: Add 100 µL of media containing Itraconazole or Isopropyl Itraconazole.
Vehicle Control (Negative): Add media containing exactly 0.5% DMSO. Purpose: Normalizes baseline viability against solvent effects.
Positive Control: Add 50 µM Chlorpromazine (a known hepatotoxin). Purpose: Validates the assay's sensitivity to detect cell death.
Incubate the plate for 72 hours.
Step 4: ATP-Luminescence Readout
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Record luminescence using a microplate reader.
Step 5: Data Validation (Z'-Factor)
Calculate the Z'-factor using the Vehicle Control and Positive Control wells.
Validation Gate: Proceed with IC50 non-linear regression analysis only if Z' > 0.5 , confirming the assay has a wide dynamic range and low data variance.
Fig 2: Standardized high-throughput workflow for comparative in vitro cytotoxicity assessment.
Conclusion
While the substitution of a sec-butyl group with an isopropyl group may appear negligible from a macroscopic synthetic view, it profoundly impacts the biomolecular interactions of the triazolone scaffold. Isopropyl itraconazole exhibits a less favorable cytotoxicity profile compared to its parent compound, driven by reduced target affinity (necessitating higher dosing) and a higher propensity for off-target cellular stress. For researchers developing novel triazole derivatives, maintaining the optimal steric bulk at the triazolone tail is critical for preserving the therapeutic window.
References
"Hedgehog pathway": a potential target of itraconazole in the treatment of cancer. Journal of Cancer Research and Clinical Oncology. Retrieved from:1
Structure–Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:2
Validation of Isopropyl Itraconazole as an Analytical Biomarker in LC-MS/MS Pharmacokinetic Workflows: A Comparative Guide
Introduction: The Critical Need for Reliable Pharmacokinetic Biomarkers Therapeutic Drug Monitoring (TDM) of Itraconazole (ITC) is a clinical imperative due to its highly variable pharmacokinetics and narrow therapeutic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Need for Reliable Pharmacokinetic Biomarkers
Therapeutic Drug Monitoring (TDM) of Itraconazole (ITC) is a clinical imperative due to its highly variable pharmacokinetics and narrow therapeutic index. Clinical consensus establishes that a trough concentration of 0.5 mg/L is the lower threshold for effective antifungal treatment, while systemic accumulation exceeding 1.0 mg/L is strongly correlated with severe hepatotoxicity, as detailed in a comprehensive [1].
To accurately quantify these narrow margins, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard [3]. However, the reliability of LC-MS/MS data is entirely dependent on the selection of an appropriate internal standard (IS)—an analytical surrogate biomarker that mirrors the target analyte's behavior during extraction, chromatography, and ionization.
This guide objectively validates Isopropyl Itraconazole (Iso-ITC, CAS 89848-49-7) [2] as a superior analytical biomarker, comparing its performance against traditional stable isotope-labeled standards (ITC-d4) and heterologous structural analogs (e.g., Posaconazole).
The selection of an analytical biomarker requires a deep understanding of mass spectrometry physics and molecular lipophilicity. While deuterated standards like ITC-d4 are traditionally favored, they present a critical flaw when analyzing heavily halogenated compounds like Itraconazole.
The Causality of Isotopic Interference:
Itraconazole (
C35H38Cl2N8O4
) contains two chlorine atoms. In nature, chlorine exists as
35Cl
(75%) and
37Cl
(25%). This dual-chlorine presence generates a prominent "M+4" isotopic peak (where both chlorines are
37Cl
) at m/z 709.2.
When using Itraconazole-d4 as a biomarker, its primary precursor ion is also m/z 709.2. At the Upper Limit of Quantification (ULOQ), the massive abundance of unlabeled ITC causes its M+4 isotope to bleed into the ITC-d4 detection channel. This isotopic cross-talk artificially inflates the biomarker signal, causing non-linear calibration curves and failing accuracy criteria.
The Iso-ITC Solution:
Isopropyl Itraconazole resolves this by replacing the sec-butyl group of ITC with an isopropyl group. This structural modification yields a -14 Da mass shift (m/z 691.6). Because the mass difference exceeds the isotopic envelope of the target analyte, cross-talk is mathematically impossible. Furthermore, because the core triazole and piperazine pharmacophores remain identical, Iso-ITC maintains the exact LogP (lipophilicity) as ITC, ensuring perfect chromatographic co-elution and identical matrix effect compensation.
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative performance of Iso-ITC against alternative surrogate biomarkers in human serum matrices.
To ensure trustworthiness and reproducibility, the following workflow is designed as a self-validating system, strictly adhering to the [4].
Step 1: Biomarker and Analyte Preparation
Prepare primary stock solutions of Itraconazole (ITC), Hydroxyitraconazole (OH-ITC, the active metabolite), and the surrogate biomarker Isopropyl Itraconazole (Iso-ITC) at 1.0 mg/mL in 100% LC-MS grade methanol.
Dilute Iso-ITC to a working internal standard (IS) concentration of 500 ng/mL in acetonitrile containing 0.1% formic acid.
Step 2: Sample Extraction (Protein Precipitation)
Aliquot 50 µL of patient serum (or calibration standard) into a 96-well extraction plate.
Add 200 µL of the Iso-ITC working solution (acting as both the extraction solvent and the biomarker spike) to each well.
Vortex vigorously for 2 minutes to ensure complete disruption of protein-drug binding.
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated serum proteins.
Step 3: Chromatographic Separation
Transfer 100 µL of the supernatant to an autosampler vial and inject 5 µL onto a Phenomenex Luna C8 column (50 × 2 mm, 3 µm).
Mobile Phase A : 0.1% Formic acid in LC-MS grade water.
Mobile Phase B : 0.1% Formic acid in LC-MS grade acetonitrile.
Gradient : Ramp from 20% B to 95% B over 1.5 minutes, hold for 1.0 minute, and re-equilibrate at 20% B for 0.5 minutes (Total analytical run time: 3.0 minutes).
Step 4: Mass Spectrometry (MRM) Detection
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode using the following Multiple Reaction Monitoring (MRM) transitions:
Fig 1. Step-by-step LC-MS/MS workflow utilizing Isopropyl Itraconazole as an internal biomarker.
Fig 2. CYP3A4 metabolism of Itraconazole and parallel MS/MS tracking using Isopropyl Itraconazole.
References
Title: Trough concentration of itraconazole and its relationship with efficacy and safety: a systematic review and meta-analysis
Source: Infection and Drug Resistance (Dovepress) / NCBI PMC
URL: [Link]
Title: Rapid High-Performance LC-MS/MS Method for Therapeutic Drug Monitoring of Voriconazole, Posaconazole, Fluconazole, and Itraconazole in Human Serum
Source: The Journal of Applied Laboratory Medicine (Oxford Academic)
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry (May 2018)
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Validation
Assessing the Clinical Relevance of Isopropyl Itraconazole: A Comparative Guide on Pharmacological Repurposing and SAR Dynamics
As a Senior Application Scientist in oncology drug development, I frequently encounter compounds that occupy a dual identity in pharmaceutical chemistry. Isopropyl Itraconazole (CAS 89848-49-7)—officially recognized in p...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in oncology drug development, I frequently encounter compounds that occupy a dual identity in pharmaceutical chemistry. Isopropyl Itraconazole (CAS 89848-49-7)—officially recognized in pharmacopeias as Itraconazole Impurity D—is one such molecule. While traditionally monitored as a synthetic byproduct, it serves as a critical structural analogue (Compound 7d) in Structure-Activity Relationship (SAR) studies aimed at repurposing itraconazole for cancer therapy[1],[2].
Standard itraconazole is a potent antifungal that serendipitously exhibits profound anti-angiogenic properties and inhibits the Hedgehog (Hh) signaling pathway by binding to the Smoothened (SMO) receptor[3],[4]. However, its clinical application in oncology is severely bottlenecked by its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to severe drug-drug interactions[5].
This guide objectively assesses the clinical relevance of Isopropyl Itraconazole, comparing its performance against standard itraconazole and next-generation alternatives, and provides the self-validating experimental protocols required to evaluate these structural dynamics.
Mechanistic Rationale: The Side-Chain Conundrum
The structural architecture of itraconazole features a triazolone ring with a sec-butyl side chain. SAR studies have demonstrated that this specific side chain is a hotspot for pharmacological modification[1],[2].
By replacing the sec-butyl group with an isopropyl group to create Isopropyl Itraconazole, researchers alter the steric bulk of the molecule. This modification answers a fundamental mechanistic question: Can we uncouple the anti-cancer efficacy from the CYP3A4 toxicity? The data reveals that while altering the side chain (as seen in the isopropyl analogue) successfully retains or even enhances anti-angiogenic potency by inhibiting VEGFR2 glycosylation, it does not fully eliminate CYP3A4 inhibition because the core 1,2,4-triazole ring—which coordinates with the heme iron of CYP3A4—remains intact[1],[5].
Mechanistic divergence: therapeutic inhibition vs. CYP3A4 off-target effects.
Comparative Performance Data
To assess clinical viability, we must benchmark Isopropyl Itraconazole against both the baseline clinical standard and optimized next-generation leads (such as tetrazole-substituted analogues)[5],[6].
Table 1: Quantitative Pharmacological Profiling of Itraconazole Analogues
Compound
Structural Modification
HUVEC Proliferation (IC₅₀)
CYP3A4 Inhibition (EC₅₀)
Clinical / Research Relevance
Standard Itraconazole
sec-butyl side chain; 1,2,4-triazole
180.5 nM
< 1 μM (Strong)
Baseline clinical standard; oncology use limited by severe DDI toxicity[7].
Isopropyl Itraconazole (Analogue 7d)
Isopropyl side chain; 1,2,4-triazole
~150–200 nM
< 1 μM (Strong)
Validates that side-chain steric bulk can be altered without losing anti-angiogenic potency[1],[2].
Tetrazole Analogue (Compound 15n)
sec-butyl side chain; Tetrazole substitution
73.0 nM
> 20 μM (None/Weak)
Optimized lead; breaks CYP3A4 coordination liability while enhancing efficacy[5],[6].
Data synthesis indicates that while Isopropyl Itraconazole is a vital stepping stone in SAR validation, replacing the triazole ring entirely (as seen in Compound 15n) is strictly required to achieve a clinically viable safety profile.
Experimental Protocols for SAR Validation
As drug development professionals, we cannot rely on superficial viability assays. The following protocols are engineered as self-validating systems to ensure that observed IC₅₀ shifts are mechanistically sound.
Protocol A: HUVEC Proliferation Assay via [³H] Thymidine Incorporation
Causality Check: Why use radioactive [³H] thymidine instead of standard MTT or CellTiter-Glo assays? Metabolic assays can be artificially skewed by compounds that induce transient mitochondrial stress without actually halting cell division. [³H] thymidine incorporation directly quantifies de novo DNA synthesis, providing an irrefutable measure of true anti-proliferative efficacy[5],[6].
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 2,000 cells/well in basal media supplemented with 5% FBS.
Starvation & Synchronization: After 24 hours, replace media with 0.5% FBS basal media for 18 hours to synchronize the cell cycle.
Stimulation & Treatment: Stimulate cells with 20 ng/mL VEGF and 10 ng/mL bFGF. Concurrently, treat with Isopropyl Itraconazole (or alternatives) in a 10-point dose-response curve (0.1 nM to 10 μM).
Pulsing: After 48 hours of incubation, pulse each well with 1 μCi of [³H] thymidine for exactly 6 hours.
Harvest & Quantification: Harvest cells onto glass fiber filters using an automated cell harvester. Quantify incorporated radioactivity using a liquid scintillation counter.
Self-Validation Checkpoint: The baseline control (VEGF/bFGF without drug) must show at least a 5-fold increase in CPM (Counts Per Minute) over the starved control. If not, the cytokines have degraded, and the plate must be discarded.
Protocol B: CYP3A4 Inhibition Screening (Vivid® Green Assay)
Causality Check: The azole ring of itraconazole causes toxicity by coordinating with the heme iron of CYP3A4. By utilizing a fluorogenic substrate specifically metabolized by CYP3A4, we directly measure the competitive inhibition of this coordination. If an analogue fails to quench the fluorescence, it proves the structural modification successfully eliminated the off-target liability[5],[6].
Master Mix Preparation: Reconstitute recombinant human CYP3A4, cytochrome P450 reductase, and the Vivid® Green fluorogenic substrate in 100 mM potassium phosphate buffer (pH 7.4).
Compound Incubation: Add test compounds (1 μM fixed concentration for initial screening, or dose-response for EC₅₀) to the master mix. Incubate at room temperature for 10 minutes.
Reaction Initiation: Add NADP+ (100 μM final concentration) to initiate the enzymatic cleavage of the substrate.
Kinetic Measurement: Measure fluorescence (Ex: 490 nm / Em: 530 nm) continuously for 30 minutes in a microplate reader.
Self-Validation Checkpoint: Ketoconazole (a known potent CYP3A4 inhibitor) must be run in parallel. If the ketoconazole control does not suppress fluorescence by >90%, the recombinant enzyme complex is inactive.
Workflow Visualization
To systematically evaluate the clinical relevance of analogues like Isopropyl Itraconazole, our laboratory employs the following high-throughput screening logic:
Sequential high-throughput screening workflow for evaluating structural analogues.
Conclusion: The Verdict on Clinical Relevance
Isopropyl Itraconazole occupies a fascinating niche. As a standalone therapeutic, its clinical relevance is low due to its retained CYP3A4 toxicity profile (a consequence of the unmodified 1,2,4-triazole ring). However, as an experimental pharmacological tool , it is indispensable. The synthesis and evaluation of the isopropyl analogue definitively proved that the sec-butyl side chain is highly tolerant of steric modification without sacrificing anti-angiogenic or Hedgehog-inhibitory potency[1],[2]. This critical SAR insight directly paved the way for the development of advanced non-azole derivatives (like the tetrazole analogues) that are currently reshaping the landscape of targeted oncology therapeutics[5],[6].
References
Title: Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling
Source: nih.gov (PMC)
URL:1
Title: Novel Tetrazole-Containing Analogues of Itraconazole as Potent Antiangiogenic Agents with Reduced Cytochrome P450 3A4 Inhibition
Source: acs.org (Journal of Medicinal Chemistry)
URL:5
Title: US9346791B2 - Itraconazole analogs and use thereof
Source: google.com (Google Patents)
URL:7
As pharmaceutical pipelines increasingly rely on modified azole derivatives for enhanced bioavailability, the management of related impurities and analogs like Isopropyl Itraconazole (CAS: 89848-49-7) demands rigorous op...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines increasingly rely on modified azole derivatives for enhanced bioavailability, the management of related impurities and analogs like Isopropyl Itraconazole (CAS: 89848-49-7) demands rigorous operational control. This compound, an isopropyl analog of the active pharmaceutical ingredient (API) Itraconazole, presents distinct toxicological hazards that preclude standard disposal methods.
As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. The protocols below integrate physicochemical causality with self-validating workflows to ensure your laboratory maintains strict compliance with Resource Conservation and Recovery Act (RCRA) standards while protecting personnel and the environment.
Hazard Profiling & Mechanistic Justification
To design an effective disposal protocol, we must first understand the physical and biological behavior of the molecule. Isopropyl Itraconazole is a highly lipophilic, practically water-insoluble compound that poses acute risks upon exposure[1],[2].
Quantitative Hazard Data
The following table summarizes the critical hazard classifications that dictate our containment and destruction strategies:
Parameter
Value / GHS Classification
Mechanistic Implication for Disposal
CAS Number
89848-49-7
Unique identifier required for RCRA waste manifesting[1].
Acute Toxicity (Oral)
Category 4 (H302)
Requires strict segregation from general non-hazardous waste to prevent environmental entry[1].
Skin/Eye Irritation
Category 2 (H315) / 2A (H319)
Mandates secondary containment and robust PPE (nitrile, splash goggles) during handling[1].
Respiratory Toxicity
Category 3 (H335)
Aerosolization must be prevented; strictly prohibits the dry-sweeping of powder spills[1],[3].
Solubility
Insoluble in water
Aqueous dilution is ineffective for decontamination; requires surfactant-based micellar washing[2].
Why High-Temperature Incineration?
Like its parent compound, Isopropyl Itraconazole functions by inhibiting cytochrome P-450-dependent enzymes, specifically 14-α demethylase. This enzyme is critical for converting lanosterol to ergosterol, a foundational component of fungal cell membranes[2]. If improperly disposed of in municipal landfills or wastewater systems, the compound persists in the environment, leaching into aquatic ecosystems. This causes ergosterol depletion in endemic aquatic fungi, leading to membrane leakage and downstream ecological collapse[4]. High-temperature incineration (>1000°C) is the only validated method to thermally cleave the stable triazole and piperazine rings, neutralizing this biological activity.
This self-validating protocol ensures that all Isopropyl Itraconazole waste is properly isolated, preventing cross-contamination and ensuring RCRA compliance[5].
Step 1: Segregation at the Source
Action: Separate Isopropyl Itraconazole waste into solid (contaminated consumables, empty API vials, weighing boats) and liquid (solutions in DMSO or halogenated/non-halogenated organic solvents) streams.
Causality: Mixing solid API with liquid solvents can inadvertently solubilize the compound, increasing its dermal bioavailability and complicating the required incineration temperature profile for the waste facility.
Step 2: Primary and Secondary Containment
Action: Place solid waste in high-density polyethylene (HDPE) containers. Liquid waste must go into compatible solvent-rated carboys. Place all primary containers within a secondary spill tray capable of holding 110% of the largest container's volume.
Causality: HDPE resists degradation from residual organic solvents. Secondary containment ensures that a primary vessel failure does not result in an uncontrolled environmental release.
Step 3: Labeling and SAA Transfer
Action: Affix a GHS-compliant hazardous waste label immediately upon waste generation. Detail the contents as "Toxic - Isopropyl Itraconazole Impurity" and include H302, H315, H319, and H335 hazard codes[1]. Transfer the container to the laboratory's Satellite Accumulation Area (SAA).
Validation Check: The SAA logbook must be signed by the generator, verifying the mass/volume added. This ensures RCRA accumulation limits are continuously monitored and never exceeded[5].
Step 4: Final Destruction
Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed professional waste disposal service for high-temperature incineration[1],[6].
Operational Protocol: Acute Spill Mitigation
Spills of Isopropyl Itraconazole, whether in dry powder or solubilized form, require immediate, state-specific responses to prevent inhalation injuries and surface contamination[6],[3].
Fig 2: Decision matrix and operational workflow for Isopropyl Itraconazole spill mitigation.
Step 1: Immediate Isolation & PPE
Action: Evacuate the immediate 2-meter radius. Don an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles.
Causality: As a Category 3 respiratory irritant, inhalation of airborne API dust will cause immediate mucosal inflammation[1].
Step 2: State-Dependent Containment
For Dry Powder: Do NOT dry sweep. Gently cover the spill with damp absorbent pads to suppress dust formation and prevent aerosolization[6].
For Liquid Solutions: Deploy inert absorbents (e.g., vermiculite or sand) around the perimeter to prevent the spread of the solvent, then cover the center of the spill[3].
Step 3: Mechanical Collection
Action: Use non-sparking scoops to mechanically transfer the absorbed material into a rigid, sealable hazardous waste container.
Validation Check: Visually inspect the surface under a bright, angled light source to check for residual powder grains or solvent sheen.
Step 4: Chemical Decontamination
Action: Wash the affected surface thoroughly with a heavy-duty laboratory surfactant (soap) and water. Dispose of all cleaning materials as hazardous waste.
Causality: Because azole derivatives are highly lipophilic, plain water will only spread the contaminant. Surfactants form micelles around the hydrophobic molecules, allowing them to be physically lifted from the surface and safely discarded[2].
References
Angene Chemical. (2025). Safety Data Sheet: Isopropyl Itraconazole. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2021). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Itraconazole. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Managing Your Hazardous Waste. Retrieved from [Link]